molecular formula C11H12N2S B1404206 2-(4-(Thiazol-2-yl)phenyl)ethanamine CAS No. 885466-66-0

2-(4-(Thiazol-2-yl)phenyl)ethanamine

Cat. No.: B1404206
CAS No.: 885466-66-0
M. Wt: 204.29 g/mol
InChI Key: PCYNWWKBSAAEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Thiazol-2-yl)phenyl)ethanamine is a high-value chemical scaffold featuring a thiazole ring conjugated to a phenethylamine system. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of treatments for infectious diseases. The compound serves as a key intermediate for synthesizing more complex molecules with potential biological activity. The thiazole ring is a well-known pharmacophore present in a variety of bioactive molecules, including potent trypanocidal agents active against Trypanosoma brucei , the parasite responsible for human African trypanosomiasis (sleeping sickness) . In such compounds, the lipophilic aryl-thiazole moiety, combined with a flexible functional amine-terminated side chain, is a critical structural feature for biological activity . Researchers can utilize the primary amine group of this compound for further functionalization, enabling the synthesis of amide and urea derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications in early drug discovery and chemical biology. It is provided as a high-purity material to ensure reliable and reproducible experimental results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-[4-(1,3-thiazol-2-yl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYNWWKBSAAEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-(Thiazol-2-yl)phenyl)ethanamine synthesis protocol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Pharmacophore Significance

The compound This compound represents a privileged scaffold in medicinal chemistry, combining a bioisosteric thiazole ring with a flexible phenethylamine linker. This architecture is frequently observed in adenosine receptor antagonists (e.g.,


 antagonists for Parkinson's disease), kinase inhibitors, and monoamine transporter modulators.

This guide details a modular, convergent synthesis protocol designed for high-purity applications in drug discovery. Unlike traditional linear Hantzsch syntheses which can suffer from difficult purification of polar amine intermediates, this protocol utilizes a Suzuki-Miyaura coupling followed by a Henry reaction (nitroaldol) and hydride reduction . This pathway allows for the isolation of stable, non-polar intermediates, ensuring strict quality control before the final deprotection/reduction steps.

Retrosynthetic Analysis & Strategy

To maximize yield and operational simplicity, the synthesis is disconnected at the biaryl bond and the ethylamine side chain.

  • Disconnection A (C-C Biaryl): The thiazole-phenyl bond is constructed via Palladium-catalyzed cross-coupling. This avoids the harsh conditions of thioamide cyclization on sensitive substrates.

  • Disconnection B (C-C Side Chain): The ethylamine tail is installed via a nitroalkene intermediate, allowing for the use of the stable precursor 4-(thiazol-2-yl)benzaldehyde.

Strategic Pathway Diagram

Retrosynthesis Target Target: This compound Nitrostyrene Intermediate 2: (E)-2-(4-(2-Nitrovinyl)phenyl)thiazole Target->Nitrostyrene Reduction (LiAlH4 or NaBH4/CuCl2) Aldehyde Intermediate 1: 4-(Thiazol-2-yl)benzaldehyde Nitrostyrene->Aldehyde Henry Reaction (MeNO2, NH4OAc) Precursors Starting Materials: 4-Formylphenylboronic acid + 2-Bromothiazole Aldehyde->Precursors Suzuki Coupling (Pd(PPh3)4, Na2CO3)

Caption: Retrosynthetic logic flow moving from the target phenethylamine back to commercially available boronic acid and halothiazole precursors.

Detailed Experimental Protocol

Phase 1: Biaryl Core Construction (Suzuki Coupling)

Objective: Synthesis of 4-(Thiazol-2-yl)benzaldehyde. Rationale: 2-Bromothiazole is an electron-deficient heterocycle that undergoes oxidative addition efficiently. The use of DME/Water solvent systems ensures solubility of both the inorganic base and the organic electrophile.

ParameterSpecification
Limiting Reagent 2-Bromothiazole (1.0 equiv)
Coupling Partner 4-Formylphenylboronic acid (1.1 equiv)
Catalyst Pd(PPh3)4 (3-5 mol%)
Base Na2CO3 (2.0 M aqueous solution, 3.0 equiv)
Solvent 1,2-Dimethoxyethane (DME) : Water (3:1 v/v)
Temperature 85°C (Reflux)
Time 12-16 Hours

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvation: Charge the flask with 2-Bromothiazole (10 mmol, 1.64 g) and 4-Formylphenylboronic acid (11 mmol, 1.65 g) in DME (45 mL). Degas by bubbling nitrogen for 15 minutes.

  • Catalysis: Add Pd(PPh3)4 (0.3 mmol, 346 mg). Stir for 5 minutes until the solution turns light yellow/orange.

  • Activation: Add the degassed 2.0 M Na2CO3 solution (15 mL) via syringe.

  • Reflux: Heat the mixture to 85°C. Monitor via TLC (Hexane:EtOAc 7:3). The product typically appears as a bright UV-active spot (

    
    ).
    
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) yields the aldehyde as a pale yellow solid.

Phase 2: Side Chain Extension (Henry Reaction)

Objective: Synthesis of (E)-2-(4-(2-nitrovinyl)phenyl)thiazole. Rationale: The Henry reaction provides the requisite two-carbon chain with a nitrogen atom in the correct position. Ammonium acetate serves as a mild buffer/catalyst to prevent polymerization of the nitrostyrene.

ReagentEquivalentsRole
Aldehyde (from Phase 1) 1.0Substrate
Nitromethane 10.0 (Solvent/Reagent)Carbon Source
Ammonium Acetate 0.5Catalyst
Acetic Acid 5.0 (Co-solvent)Buffer

Protocol:

  • Dissolve 4-(Thiazol-2-yl)benzaldehyde (5 mmol, 0.95 g) in Nitromethane (10 mL).

  • Add Ammonium Acetate (2.5 mmol, 192 mg) and Acetic Acid (1.5 mL).

  • Reflux at 100°C for 2-4 hours. The reaction will turn deep orange/red upon formation of the conjugated nitrostyrene.

  • Critical Step: Upon completion, cool the mixture to 0°C. The product often precipitates directly.

  • Filter the solid and wash with cold methanol. If no precipitate forms, remove nitromethane in vacuo, redissolve in CH2Cl2, wash with water, and recrystallize from EtOH.

  • Yield: Expect bright yellow/orange needles (Yield: 75-85%).

Phase 3: Reduction to Amine

Objective: Global reduction of the nitroalkene to the primary amine. Rationale: While LiAlH4 is standard, it can sometimes cleave the thiazole ring (desulfurization) if conditions are too vigorous. A milder, highly chemoselective system using NaBH4/CuCl2 or LiAlH4 at controlled temperatures is recommended. The protocol below uses LiAlH4 under strict temperature control for maximum yield.

Safety Warning: LiAlH4 is pyrophoric. Perform all steps under positive nitrogen pressure.

Protocol:

  • Preparation: Suspend LiAlH4 (4.0 equiv) in anhydrous THF (20 mL/g of substrate) in a dry 2-neck flask at 0°C.

  • Addition: Dissolve the nitrostyrene intermediate (2 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and then heat to mild reflux (65°C) for 2 hours. The color will shift from orange to grey/white.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       = grams of LiAlH4 used).
      
  • Isolation: Stir the granular white precipitate for 30 minutes, then filter through a Celite pad.

  • Salt Formation: Concentrate the filtrate. Dissolve the residue in diethyl ether and add 2.0 M HCl in ether dropwise. The hydrochloride salt of This compound will precipitate as a white solid.

Analytical Characterization Data

To validate the synthesis, compare spectral data against these expected values.

TechniqueExpected Signal Characteristics
1H NMR (DMSO-d6) Thiazole:

7.8-8.0 (d, 1H), 7.7 (d, 1H). Phenyl:

7.9 (d, 2H), 7.3 (d, 2H). Ethyl:

3.0-3.2 (m, 2H,

-N), 2.8-2.9 (m, 2H,

). Amine:

8.1 (br s, 3H,

).
MS (ESI+)

calc. for

: 205.08 .
Appearance Free base: Pale yellow oil. HCl Salt: White hygroscopic solid.

Workflow Visualization

The following diagram illustrates the complete reaction engineering workflow, including critical process controls (IPC).

SynthesisWorkflow SM1 4-Formylphenylboronic acid Step1 Step 1: Suzuki Coupling Pd(PPh3)4, Na2CO3, DME/H2O 85°C, 12h SM1->Step1 SM2 2-Bromothiazole SM2->Step1 IPC1 IPC: TLC/LCMS Check for des-bromo thiazole Step1->IPC1 Inter1 Intermediate: 4-(Thiazol-2-yl)benzaldehyde IPC1->Inter1 Pass Step2 Step 2: Henry Reaction MeNO2, NH4OAc, AcOH 100°C, 4h Inter1->Step2 Inter2 Intermediate: Nitrostyrene Derivative Step2->Inter2 Step3 Step 3: Reduction LiAlH4, THF, Reflux Quench: Fieser Method Inter2->Step3 Final Final Product: This compound HCl Step3->Final

Caption: Operational workflow for the 3-step synthesis including In-Process Control (IPC) points.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the Suzuki coupling stalls, switch to

    
      catalyst, which is more robust against the sulfur poisoning often seen with thiazoles.
    
  • Polymerization in Step 2: If the Henry reaction yields a tarry residue, reduce the temperature to 80°C and use microwave irradiation (30 mins at 100W) to accelerate the condensation over polymerization.

  • Incomplete Reduction: If the nitrostyrene is not fully reduced to the amine (stopping at the hydroxylamine or oxime), increase the equivalents of LiAlH4 to 6.0 and extend reflux time. Alternatively, use the NaBH4 / CuCl2 method in MeOH (Caution: exothermic).

References

  • Preparation of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives. Source: PubMed (NIH) Context: Validates the stability of the phenyl-thiazole bond and general synthetic routes for this scaffold. URL:[Link]

  • Synthesis of Thiazoles via Hantzsch Method. Source: Heterocycles (Clockss) Context: Background on alternative linear synthesis routes if the convergent method is unsuitable. URL:[Link] (Direct article indexing via Heterocycles Vol 81).

Sources

Technical Guide: Synthesis and Characterization of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and characterization of 2-(4-(Thiazol-2-yl)phenyl)ethanamine . This document is structured for research scientists and medicinal chemists, prioritizing scalable, high-fidelity synthetic routes over theoretical generalities.

Executive Summary & Strategic Analysis

Target Molecule: this compound Chemical Formula: C₁₁H₁₂N₂S Molecular Weight: 204.29 g/mol Core Scaffold: 2-Arylthiazole with a para-phenethylamine tail.[1]

Structural Significance

This molecule represents a critical "linker" scaffold in medicinal chemistry, often functioning as a bioisostere for biphenyl systems or as a pharmacophore in GPCR ligands (e.g., Histamine H3 antagonists, S1P1 agonists). The thiazole ring provides specific hydrogen bonding capabilities and metabolic stability distinct from a phenyl ring, while the ethylamine chain serves as a canonical amine "warhead" for ionic interactions with aspartate/glutamate residues in receptor binding pockets.

Retrosynthetic Logic

To synthesize this target with high purity and yield, we must address two main challenges:

  • Construction of the Biaryl Bond: The bond between the phenyl ring (C4) and the thiazole ring (C2).

  • Amine Compatibility: The primary amine on the ethyl chain is nucleophilic and liable to poison transition metal catalysts or interfere with cyclization reactions.

Selected Strategy: The "Protect-Couple-Deprotect" Approach (Suzuki-Miyaura) While the Hantzsch thiazole synthesis (thioamide +


-haloketone) is a classic route, it requires the synthesis of a specific thiobenzamide precursor which can be distinctively odorous and difficult to purify.[1]

The Suzuki-Miyaura Cross-Coupling is selected here as the Gold Standard protocol.[1] It allows for the convergent assembly of commercially available building blocks (2-bromothiazole and 4-aminoethylphenylboronic acid derivatives) under mild conditions.[1]

Synthesis Workflow Visualization

The following diagram outlines the primary synthetic pathway (Route A) and the alternative scale-up pathway (Route B).

SynthesisRoutes Start 4-Bromophenethylamine (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A: N-Boc-4-bromophenethylamine Step1->Inter1 Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter1->Step2 Inter2 Intermediate B: 4-(2-Boc-aminoethyl)phenylboronic acid pinacol ester Step2->Inter2 Step3 Step 3: Suzuki Coupling (Pd(PPh3)4, Na2CO3, Dioxane/H2O) Inter2->Step3 Reagent Reagent: 2-Bromothiazole Reagent->Step3 Inter3 Intermediate C: tert-butyl (4-(thiazol-2-yl)phenyl)ethylcarbamate Step3->Inter3 Step4 Step 4: Acidic Deprotection (HCl/Dioxane or TFA/DCM) Inter3->Step4 Final FINAL PRODUCT: This compound Step4->Final

Caption: Convergent Suzuki-Miyaura synthesis route protecting the amine functionality.

Detailed Experimental Protocol (Suzuki Route)

Phase 1: Amine Protection

Objective: Mask the nucleophilic primary amine to prevent catalyst poisoning and side reactions.

  • Reagents: 4-Bromophenethylamine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-bromophenethylamine in DCM (0.2 M) at 0°C.

    • Add TEA slowly, followed by the dropwise addition of Boc₂O dissolved in minimal DCM.

    • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain will disappear for the product).

    • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

    • Yield: Expect >90% of white/off-white solid (Intermediate A).[1]

Phase 2: Boronate Formation (Miyaura Borylation)

Note: If 4-(2-Boc-aminoethyl)phenylboronic acid pinacol ester is commercially available, skip this step.[1]

  • Reagents: Intermediate A (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Pd(dppf)Cl₂·DCM (0.03 eq), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine reagents in a pressure vial or round-bottom flask.

    • Degas solvent with N₂ or Ar for 15 minutes (Critical: O₂ poisons the catalyst).

    • Heat at 90°C for 12–16 hours.

    • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[2]

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Yield: Expect 70–85% (Intermediate B).

Phase 3: The Suzuki Coupling (Critical Step)

Objective: Couple the phenyl ring to the thiazole C2 position.

  • Reagents:

    • Boronate Intermediate B (1.0 eq)

    • 2-Bromothiazole (1.2 eq) — Excess electrophile ensures complete consumption of the valuable boronate.[1]

    • Catalyst: Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

    • Base: 2M aq. Na₂CO₃ (2.5 eq).

    • Solvent: 1,4-Dioxane or DME (Dimethoxyethane).

  • Procedure:

    • Dissolve Intermediate B and 2-Bromothiazole in Dioxane.

    • Add the aqueous base.

    • Degas vigorously for 10 minutes.

    • Add the Pd catalyst under inert atmosphere.

    • Reflux (approx. 100°C) for 12–18 hours.

    • Monitoring: LC-MS is preferred.[1] Look for mass [M+H]⁺ ≈ 305.1 (Boc-protected product).[1]

  • Purification:

    • Dilute with EtOAc, wash with water/brine.[2]

    • Purify via Silica Gel Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).[1]

    • Product: tert-butyl (4-(thiazol-2-yl)phenyl)ethylcarbamate (Intermediate C).[1]

Phase 4: Deprotection & Salt Formation

Objective: Reveal the free amine and stabilize it as a hydrochloride salt.

  • Reagents: 4M HCl in Dioxane (excess) or TFA/DCM (1:4 ratio).

  • Procedure:

    • Dissolve Intermediate C in DCM or Dioxane.

    • Add acid at 0°C, then stir at RT for 2 hours.

    • Isolation:

      • If using HCl/Dioxane: The product often precipitates as the HCl salt. Filter and wash with ether.[3]

      • If using TFA: Concentrate to dryness. Redissolve in minimal MeOH and add HCl/Ether to swap the counterion to chloride (preferred for biological assays).

  • Final Yield: Expect >85% for this step.

Characterization & QC Data

Upon isolation of the HCl salt, the following analytical signatures validate the structure.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Common for amine salts)[1]

MoietyProton (¹H) Shift (ppm)MultiplicityIntegrationAssignment
Amine 8.00 – 8.20Broad Singlet3H-NH₃⁺
Thiazole 7.95Doublet (J=3.2 Hz)1HThiazole C4-H
Thiazole 7.78Doublet (J=3.2 Hz)1HThiazole C5-H
Phenyl 7.90Doublet (J=8.4 Hz)2HAr-H (ortho to thiazole)
Phenyl 7.40Doublet (J=8.4 Hz)2HAr-H (ortho to ethyl)
Ethyl 3.00 – 3.15Multiplet2HAr-CH₂-
Ethyl 2.90 – 3.00Multiplet2H-CH₂-N

Key Diagnostic: The deshielding of the phenyl protons ortho to the thiazole ring (~7.90 ppm) confirms the successful attachment of the electron-withdrawing thiazole ring.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Expected Parent Ion [M+H]⁺: 205.1 (Free base mass + H)

  • Fragmentation: Loss of NH₃ (M-17) is common in high-energy collisions.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Step ProtodeboronationUse anhydrous conditions initially; switch base to K₃PO₄ or Cs₂CO₃.[1] Lower temp to 80°C.
Incomplete Deprotection Steric bulk of BocEnsure high concentration of acid; extend reaction time.
Pd Contamination Catalyst carryoverUse a functionalized silica scavenger (e.g., Thiol-silica) or wash organic phase with aqueous N-acetylcysteine.[1]
Regioisomers? Impure 2-bromothiazole2-bromothiazole is generally stable, but ensure it is not 4- or 5-bromo isomer by checking starting material NMR.[1]

Safety & Handling

  • 2-Bromothiazole: Irritant.[1] Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

  • HCl/Dioxane: Corrosive and fuming. Use glass syringes and needles.

  • Storage: The final hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ohkubo, M., et al. (2004). Synthesis and biological activities of 2-aminothiazole derivatives as a novel class of 5-HT4 receptor agonists.[1] Chemical and Pharmaceutical Bulletin, 52(10), 1166-1174. (Demonstrates thiazole-phenyl coupling conditions). Link

  • BenchChem Protocols. (2025). Application Notes for Suzuki Coupling of 2-Amino-5-bromo-thiazole derivatives. (General protocol adaptation). Link

  • Wako Chemicals. (2025). Suzuki-Miyaura Coupling Reaction Technical Guide. Link

Sources

Structural Dynamics and Crystallographic Analysis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Context

The molecule 2-(4-(Thiazol-2-yl)phenyl)ethanamine represents a critical "linker-scaffold" in modern medicinal chemistry. Unlike simple thiazole agonists (where the amine is directly attached to the heterocycle), this structure features a phenyl spacer between the thiazole ring and the ethylamine tail.[1]

This specific topology creates a "bi-aryl" like planarity essential for kinase inhibitors and GPCR ligands (specifically H2 and adrenergic receptors).[1] The crystal structure of this class is defined by a competition between the conformational planarity (driven by


-conjugation between the thiazole and phenyl rings) and the flexible ethylamine tail , which acts as the primary hydrogen-bond donor in the solid state.

This guide details the crystallization protocols, unit cell characteristics, and intermolecular forces that govern the solid-state behavior of this scaffold, synthesizing data from homologous thiazole-phenyl systems.[1]

Synthesis and Crystallization Protocols

Obtaining diffraction-quality single crystals of ethanamine derivatives is notoriously difficult due to the high rotational freedom of the ethylamine chain and the tendency of the amine group to form amorphous carbonates upon exposure to air.

Optimized Crystallization Workflow

For this specific lipophilic-aromatic / hydrophilic-tail scaffold, a Vapor Diffusion method is superior to simple evaporation.[1]

Protocol:

  • Dissolution: Dissolve 20 mg of the hydrochloride salt in 2 mL of Methanol (good solubility).

  • Precipitant: Use Diethyl Ether or Hexane (poor solubility) in the outer reservoir.[1]

  • Conditioning: If using the free base, the amine is prone to oxidation; perform crystallization under

    
     or add 1.0 eq of fumaric acid to generate a stable salt, which crystallizes more readily in the 
    
    
    
    space group.[1]
Workflow Visualization

The following diagram outlines the decision tree for solvent selection based on the specific salt form of the molecule.

CrystallizationWorkflow Start Crude this compound FormCheck Determine Salt Form Start->FormCheck FreeBase Free Base (Oil/Amorphous) FormCheck->FreeBase Salt HCl or Fumarate Salt FormCheck->Salt Process2 Add Co-former (Oxalic/Fumaric Acid) FreeBase->Process2 Stabilize Process1 Dissolve in MeOH/EtOH Salt->Process1 Method1 Slow Evaporation (4°C) Process1->Method1 If High Solubility Method2 Vapor Diffusion (Et2O anti-solvent) Process1->Method2 Preferred Method Process2->Salt Result Single Crystal X-Ray Diffraction Method1->Result Method2->Result

Figure 1: Decision matrix for crystallizing flexible ethanamine-thiazole scaffolds. Vapor diffusion is prioritized to control supersaturation rates.

Crystallographic Architecture

The structural biology of 4-phenyl-thiazole derivatives is dominated by the "Twist Angle" between the two aromatic rings.

Conformational Locking

In the solid state, the bond connecting the Phenyl ring (C4) and the Thiazole ring (C2) possesses partial double-bond character.[1]

  • Planarity: The thiazole and phenyl rings are typically quasi-planar , with a torsion angle of 4°–12° .[1] This near-planarity maximizes

    
    -orbital overlap, extending the conjugation length across the molecule.
    
  • Steric Clash: The slight twist is induced by the steric repulsion between the thiazole sulfur/nitrogen and the ortho-hydrogens of the phenyl ring.

Packing Motifs and Space Groups

Based on homologous structures (e.g., CSD Refcode ZGOFHP and related benzothiazole anilines), these analogs predominantly crystallize in Monoclinic systems.[1]

ParameterTypical Value (Homologs)Structural Significance
Crystal System MonoclinicAccommodates the planar "herringbone" stacking.
Space Group

or

Centrosymmetric packing is favored by dipole cancellation.[1]

-

Stacking
3.6 Å – 3.8 ÅCentroid-to-centroid distance indicating strong aromatic interaction.
H-Bond Donor Amine (

/

)
The tail seeks electronegative acceptors.
H-Bond Acceptor Thiazole Nitrogen (

)
The most basic site on the heterocycle.
Intermolecular Interaction Network

The crystal lattice is stabilized by a "Chorus of Interactions" (a term coined in recent RSC literature).[1] The primary driver is the formation of infinite chains where the ethylamine tail of Molecule A donates a hydrogen bond to the thiazole nitrogen of Molecule B.

InteractionMap cluster_lattice Lattice Stabilization Forces MolA_Amine Molecule A (Ethylamine Tail) MolB_N Molecule B (Thiazole Nitrogen) MolA_Amine->MolB_N Strong H-Bond (2.8 Å) MolA_Ring Molecule A (Phenyl-Thiazole Core) MolA_Ring->MolB_N CH...N Interaction MolB_Ring Molecule B (Phenyl-Thiazole Core) MolA_Ring->MolB_Ring Pi-Pi Stacking (3.7 Å)

Figure 2: Supramolecular connectivity showing the primary H-bond donor-acceptor motif and secondary Pi-stacking stabilization.

Structure-Activity Relationship (SAR) Implications

The crystallographic data directly informs the pharmacodynamic profile of these analogs.

  • Receptor Docking (Lock-and-Key): The high degree of planarity observed in the crystal structure suggests that the bioactive conformation is likely planar. This implies the binding pocket (e.g., in H2 receptors or kinases) is narrow and deep, requiring a flat molecule to intercalate.[1]

  • Solubility & Bioavailability: The strong

    
    -stacking observed in the crystal lattice (centroid distances < 3.8 Å) correlates with high lattice energy. This often results in poor aqueous solubility  for the free base.[1]
    
    • Recommendation: Drug development efforts should focus on disrupting this packing by introducing ortho-substituents on the phenyl ring (e.g., -F or -Me) to increase the twist angle, thereby reducing lattice energy and improving solubility.[1]

References

  • RSC Publishing. (2023).[1] Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. Explores the "chorus of synergistic intermolecular interactions" in thiazole packing. 2[1]

  • IUCr. (2016).[1] 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline. Provides precise bond lengths and pi-stacking distances for the phenyl-thiazole interface. [1]

  • BenchChem. (2025).[1][3] General Protocol for Cooling Crystallization of Phenoxy Thiazole Derivatives. Standard operating procedures for thiazole crystallization. 3[1]

  • PubChem. (2025).[1] 4-(1,3-thiazol-2-yl)aniline Structure Summary. Database entry for the core scaffold C9H8N2S.[1][4] 4[1]

  • MDPI Molecules. (2019).[1] Intermolecular Interactions in Functional Crystalline Materials. theoretical analysis of H-bond propensities in thiazole amides. 5[1]

Sources

Spectroscopic analysis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine (CAS: 124534-88-9 for the HCl salt), a critical pharmacophore in medicinal chemistry. Structurally, this molecule bridges the class of phenylethylamines (neurotransmitter analogs) and aryl-thiazoles (common in anti-inflammatory and adrenergic receptor agonists, such as Mirabegron).

Accurate characterization of this compound is challenging due to the interplay between the basic aliphatic amine and the electron-deficient thiazole ring. This document details the expected spectral signatures (NMR, IR, MS, UV-Vis) and provides validated protocols for its analysis, ensuring differentiation from structural isomers like 2-amino-4-phenylthiazole.

Chemical Identity & Structural Logic

Before interpreting spectra, we must establish the structural connectivity. The molecule consists of a central phenyl ring substituted at the para positions.

  • Position 1: An ethylamine chain (

    
    ), acting as an electron-donating alkyl group to the ring.
    
  • Position 4: A thiazole ring attached at its C2 position.[1] The thiazole acts as an electron-withdrawing heteroaromatic system, significantly deshielding the adjacent phenyl protons.

Table 1: Physicochemical Profile[2][3]
PropertySpecification
IUPAC Name 2-(4-(1,3-Thiazol-2-yl)phenyl)ethanamine
Common Role Intermediate for

-adrenergic agonists; Histamine analog
Formula

(Free Base) /

(HCl Salt)
Molecular Weight 204.29 g/mol (Free Base) / 240.75 g/mol (HCl Salt)
Solubility Free base: Organic solvents (DCM, MeOH).[2][3] Salt: Water, DMSO, Methanol.
Figure 1: Structural Connectivity & Numbering

Caption: Connectivity map highlighting the Phenyl core (Blue), Ethylamine tail (Red), and Thiazole head (Yellow).[4][5]

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-


 is the preferred solvent. The HCl salt is insoluble in 

. Furthermore, DMSO prevents the rapid exchange of amine protons, allowing observation of the ammonium signals if present.

Mechanism of Shifts:

  • Aromatic Region: The thiazole ring at C4 exerts a strong mesomeric withdrawing effect, shifting the ortho protons (H3/H5) downfield to ~7.9 ppm. The protons meta to the thiazole (H2/H6) are shielded by the alkyl chain, appearing upfield at ~7.3 ppm.

  • Thiazole Region: The C4'-H and C5'-H protons appear as distinct doublets (

    
     Hz) in the aromatic region, often overlapping with the deshielded phenyl protons.
    

Table 2: Predicted


 NMR Assignment (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

8.00 - 8.30Broad Singlet3HAmmonium protons (if HCl salt). Disappears with

shake.
Ph-H (3,5) 7.85 - 7.95Doublet (

Hz)
2HOrtho to Thiazole. Deshielded by heteroaryl ring.
Thiazole H-4' 7.88Doublet (

Hz)
1HAdjacent to Nitrogen in thiazole.
Thiazole H-5' 7.75Doublet (

Hz)
1HAdjacent to Sulfur in thiazole.
Ph-H (2,6) 7.35 - 7.45Doublet (

Hz)
2HOrtho to ethyl chain. Typical aromatic range.

-CH2
3.00 - 3.15Multiplet/Triplet2HAdjacent to Nitrogen (deshielded by electronegativity).

-CH2
2.90 - 2.98Triplet (

Hz)
2HBenzylic position.
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the heteroaromatic system and the amine salt.

  • Amine (

    
    ):  In the HCl salt, look for a broad, intense band between 2800–3200 cm⁻¹  (ammonium stretch), often obscuring C-H stretches. In the free base, sharp doublets appear at 3300–3400 cm⁻¹ .
    
  • Thiazole (

    
    ):  A diagnostic sharp band at 1480–1510 cm⁻¹ .
    
  • Aromatic (

    
    ):  Skeletal vibrations at 1600 cm⁻¹  and 1580 cm⁻¹ .
    
  • C-S Stretch: A weaker band in the fingerprint region, typically 700–750 cm⁻¹ .

Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) in Positive Mode (


).

The fragmentation pattern is dictated by the stability of the benzyl-thiazole moiety vs. the lability of the ethylamine chain.

Key Fragments:

  • m/z 205:

    
     (Parent ion).
    
  • m/z 175:

    
    . Cleavage of the C-N bond is possible but less favored than benzylic cleavage.
    
  • m/z 30:

    
    . The "amine tail" fragment. Dominant in EI (Electron Impact), less dominant in soft ESI.
    
  • m/z 160-162: Tropylium-Thiazole cation . This is the most stable diagnostic fragment, formed by the loss of the ethylamine chain (benzylic cleavage).

MS_Frag M_Ion Parent Ion [M+H]+ m/z 205 Frag1 Benzylic Cleavage [Thiazole-Ph-CH2]+ M_Ion->Frag1 - CH2NH2 Frag2 Amine Fragment [CH2=NH2]+ (m/z 30) M_Ion->Frag2 Alpha Cleavage Stable Thiazole-Tropylium Rearrangement (m/z ~160) Frag1->Stable Rearrangement

Caption: Primary fragmentation pathway in Mass Spectrometry.

Experimental Protocol: Sample Preparation

To ensure reproducible spectral data, the following protocol is recommended. This minimizes solvent effects and prevents salt dissociation anomalies.

Step 1: Salt Verification

  • Dissolve 5 mg of the substance in 0.5 mL of HPLC-grade water .

  • Add 1 drop of

    
     solution. A white precipitate (
    
    
    
    ) confirms the Hydrochloride salt form.

Step 2: NMR Preparation

  • Solvent: Use DMSO-

    
     (99.9% D)  containing 0.03% TMS as an internal standard.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Note: Do not use

    
     for the HCl salt; the suspension will yield poor signal-to-noise ratios and broadened peaks due to aggregation.
    

Step 3: UV-Vis Analysis

  • Prepare a

    
     M solution in Methanol.
    
  • Scan range: 200–400 nm.

  • Expectation:

    
     at 285–295 nm . The conjugation between the phenyl and thiazole rings causes a bathochromic shift relative to non-conjugated phenyl-ethylamines (typically ~254 nm).
    

References

  • Chemical Identity: this compound Hydrochloride. PubChem CID: 54598357. Link

  • Thiazole Spectroscopy: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for thiazole NMR shifts).
  • Mirabegron Intermediates: Takasu, T., et al. (2007). "Synthesis and pharmacological activity of the beta3-adrenergic receptor agonist Mirabegron." Journal of Medicinal Chemistry.
  • MS Fragmentation: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms for amine alpha-cleavage).

Sources

Methodological & Application

Application Note: Strategic Utilization of the 2-(4-(Thiazol-2-yl)phenyl)ethanamine Scaffold in Targeted Oncology

[1]

Executive Summary & Pharmacophore Rationale

The molecule 2-(4-(Thiazol-2-yl)phenyl)ethanamine represents a privileged "bifunctional anchor" in modern anticancer drug design.[1] It bridges two distinct therapeutic modalities: Epigenetic Regulation (specifically Lysine-Specific Demethylase 1, LSD1/KDM1A) and Kinase Inhibition (CDK/VEGFR pathways).[1]

This guide details the methodology for utilizing this scaffold to generate high-affinity anticancer agents.[1] Unlike generic screening libraries, this scaffold offers a rational starting point due to its specific structural attributes:

  • The Ethanamine Tail (The "Warhead"): Mimics the

    
    -amino group of Lysine-4 on Histone H3 (H3K4), the natural substrate of LSD1.[1] This primary amine is critical for electrostatic interactions with Aspartate residues in the enzyme's active site.
    
  • The Phenyl Linker: Provides a rigid spacer (approx. 4–5 Å) that positions the warhead correctly while engaging in

    
    -
    
    
    stacking with aromatic residues (e.g., Tryptophan) in the binding pocket.
  • The Thiazole Core: Acts as a bioisostere for pyridine/pyrimidine. It serves as a hydrogen bond acceptor (via Nitrogen) and metabolic stabilizer, frequently used to target the ATP-binding hinge region of kinases.[1]

Structural Logic Diagram

The following diagram illustrates the pharmacophore mapping of the scaffold against dual targets.

PharmacophoreMapScaffoldThis compoundSub_AmineEthanamine Tail(-CH2-CH2-NH2)Scaffold->Sub_AmineSub_PhenylPhenyl LinkerScaffold->Sub_PhenylSub_ThiazoleThiazole RingScaffold->Sub_ThiazoleTarget_LSD1Target: LSD1 (KDM1A)(Epigenetic)Sub_Amine->Target_LSD1Mimics H3K4 Substrate(Electrostatic Interaction)Sub_Phenyl->Target_LSD1Hydrophobic Cage(Pi-Stacking)Target_KinaseTarget: CDKs/VEGFR(Kinase)Sub_Thiazole->Target_KinaseATP Hinge Binder(H-Bond Acceptor)

Figure 1: Pharmacophore dissection showing the dual-targeting potential of the scaffold.[1]

Chemical Synthesis Protocol

Objective: Synthesize this compound with high purity (>95%) for biological assay. Methodology: The Hantzsch Thiazole Synthesis is the most robust route, utilizing a protected amino-thiobenzamide precursor to prevent self-polymerization.[1]

Reagents Required[1][2][3][4][5][6][7]
  • Precursor A: 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzothioamide (Custom synthesis or commercial).[1]

  • Reagent B: 2-Bromoacetaldehyde diethyl acetal (or Chloroacetaldehyde, 50% aq. solution).

  • Solvents: Ethanol (anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA).[1]

  • Purification: Silica Gel 60, Ethyl Acetate/Hexane.

Step-by-Step Workflow
  • Cyclization (Hantzsch Reaction):

    • Dissolve Precursor A (1.0 eq, 5 mmol) in anhydrous Ethanol (20 mL).

    • Add Reagent B (1.2 eq, 6 mmol).

    • Critical Step: If using acetal, add catalytic p-Toluenesulfonic acid (pTSA, 0.1 eq) to facilitate acetal hydrolysis in situ.[1]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The thioamide spot should disappear.

    • Workup: Cool to RT. Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM (3x).[1] Dry over MgSO4 and concentrate.

  • Intermediate Purification:

    • Purify the Boc-protected intermediate via Flash Column Chromatography (Gradient: 0% -> 40% EtOAc in Hexane).

    • QC Check: 1H-NMR should show the thiazole protons (doublets at ~7.3 and 7.8 ppm) and the Boc singlet (1.4 ppm).[1]

  • Deprotection (Boc Removal):

    • Dissolve the purified intermediate in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Concentrate to remove excess TFA. Redissolve in DCM and wash with 1M NaOH (rapidly) to liberate the free base.

    • Caution: The free amine is air-sensitive (carbamate formation).[1] Store under Argon or convert to HCl salt immediately.

  • Final Salt Formation (Optional but Recommended):

    • Dissolve free amine in Diethyl Ether.

    • Add 2M HCl in Ether dropwise. Filter the white precipitate.

    • Yield: Expect 60–75% overall yield.

SynthesisFlowStartStart: 4-(2-(Boc-amino)ethyl)benzothioamideStep11. Reflux with Bromoacetaldehyde(Ethanol, 80°C, 6h)Start->Step1InterIntermediate: Boc-Protected ThiazoleStep1->InterStep22. Deprotection (TFA/DCM)(RT, 2h)Inter->Step2Step33. Basification (NaOH) & ExtractionStep2->Step3EndProduct: this compoundStep3->End

Figure 2: Synthetic workflow for the generation of the target scaffold.

Biological Validation Protocols

Once synthesized, the scaffold must be validated for its "anchor" capability. We focus on LSD1 inhibition as the primary metric for the ethanamine tail functionality.

Protocol A: LSD1 Demethylase Inhibition Assay

Rationale: This assay utilizes a peroxidase-coupled reaction.[1] LSD1 demethylates the substrate, producing H2O2, which reacts with Amplex Red to generate fluorescent Resorufin.

Materials:

  • Enzyme: Recombinant Human LSD1 (KDM1A).[1]

  • Substrate: H3K4me2 (Histone H3 dimethyl-Lys4) peptide (20 µM).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

Procedure:

  • Compound Prep: Prepare a 10-point serial dilution of the synthesized scaffold in DMSO (Top conc: 100 µM).

  • Incubation: Add 5 µL of compound + 20 µL of LSD1 enzyme (final conc 50 nM) to a black 384-well plate. Incubate for 15 min at RT.

  • Reaction Start: Add 25 µL of Substrate Mix (H3K4me2 + Amplex Red + HRP).

  • Measurement: Monitor Fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 30 minutes.

  • Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity).

  • Success Criteria: An IC50 < 50 µM indicates the scaffold is successfully engaging the active site. (Note: Optimized drugs like Tranylcypromine derivatives are <1 µM; for a bare scaffold, <50 µM is acceptable).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: To determine if the scaffold possesses intrinsic anticancer activity or requires further "warhead" attachment.

Cell Lines:

  • MCF-7 (Breast Cancer) – High relevance for Thiazole-based drugs.[1]

  • MV4-11 (AML) – Highly sensitive to LSD1 inhibition.[1]

Procedure:

  • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treat with compound (0.1 µM – 100 µM) for 72 hours.

  • Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours.

  • Solubilize crystals with DMSO. Read Absorbance at 570 nm.

  • Data Output: Generate Dose-Response Curves.

Data Interpretation & Lead Optimization Strategy

Use the data from the protocols above to categorize the scaffold's utility.

Assay ResultInterpretationNext Step Strategy
LSD1 IC50 < 10 µM High Potency Anchor The ethanamine tail is perfectly positioned.[1] Focus on modifying the thiazole ring (e.g., adding phenyl/methyl groups) to improve kinase selectivity.
LSD1 IC50 > 50 µM Weak Binder The amine is not engaging FAD/Aspartate. Strategy: Convert the primary amine to a hydrazine or cyclopropylamine (Tranylcypromine mimic) to increase affinity.
Cytotoxicity < 1 µM Potent Cytotoxin Likely off-target effects (general toxicity).[1] Run a fibroblast (non-cancer) control to ensure therapeutic window.[1]
Derivatization Logic (SAR Expansion)

To evolve this scaffold into a drug candidate, apply Fragment-Growing :

  • N-Alkylation: Reductive amination of the ethanamine with benzaldehydes to create "Butterfly" inhibitors (increasing hydrophobic contact).[1]

  • Thiazole C-4/C-5 Substitution: Introduce aryl groups here to target the hydrophobic pocket of kinases (e.g., CDK2).[1]

References

  • LSD1 Inhibitor Design: Zheng, Y. C., et al. (2014).[2][3] "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[1][3][4] Journal of Medicinal Chemistry.

  • Thiazole Pharmacophore: Das, D., et al. (2022).[5][6][7] "Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies." Current Medicinal Chemistry.

  • CDK Inhibition: Shao, L., et al. (2025). "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2/9 Dual Inhibitors." Journal of Medicinal Chemistry. [1]

  • Hantzsch Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard Reference Text).

Disclaimer: This application note is for research purposes only. All synthesized compounds should be treated as potentially hazardous. Consult local EHS guidelines before synthesis.

Application Notes and Protocols for 2-(4-(Thiazol-2-yl)phenyl)ethanamine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(4-(thiazol-2-yl)phenyl)ethanamine in antimicrobial research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the antimicrobial potential of this novel thiazole derivative.

Introduction: The Promise of Thiazole Derivatives in Combating Antimicrobial Resistance

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action.[1] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[2][3][4] The thiazole ring is a key pharmacophore in several clinically approved drugs.[5][6] The compound this compound, belonging to this versatile class, presents a compelling candidate for investigation as a novel antimicrobial agent. Its structural features suggest the potential for interaction with microbial targets, making it a molecule of significant interest in the field of antimicrobial drug discovery.[7]

This guide provides a foundational framework for the initial in vitro evaluation of this compound, focusing on determining its antimicrobial efficacy and preliminary safety profile.

Preliminary Characterization of this compound

Prior to biological evaluation, it is imperative to characterize the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C11H12N2SInferred from structure
Molecular Weight 204.29 g/mol Inferred from structure
Appearance Off-white to pale yellow solidHypothetical
Solubility Soluble in DMSO, ethanol; sparingly soluble in waterHypothetical
Purity (by HPLC) >98%Recommended

Rationale for Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for biological assays due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations.[8] However, it is crucial to include a solvent control in all experiments to account for any potential effects of the solvent on microbial growth or cell viability.

Core Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of novel compounds.[8]

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve the desired concentration range for testing.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at the appropriate temperature and duration (typically 16-20 hours for bacteria).[8]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate (16-20 hours) C->D E Read Results (Visual Inspection/Spectrophotometer) D->E F Determine MIC E->F

Caption: Workflow for Determining Minimum Inhibitory Concentration.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

  • Prepare bacterial cultures as described for the MIC assay.

  • Expose the bacterial suspension to various concentrations of this compound (e.g., 1x, 2x, and 4x the MIC).

  • Include a growth control (no compound).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Incubate the plates, and then count the number of viable colonies (CFU/mL).

  • Plot log10 CFU/mL versus time to generate the time-kill curves.

Interpretation of Results:

  • Bactericidal activity: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic activity: A <3-log10 reduction in CFU/mL.

Cytotoxicity Assessment: MTT Assay

It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells to assess its therapeutic potential.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[9] The choice of cell line should be relevant to the intended application of the antimicrobial.[11]

  • Compound Treatment:

    • Expose the cells to serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[10]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Workflow for MTT Cytotoxicity Assay

MTTAssay A Seed Mammalian Cells in 96-well Plate B Treat Cells with This compound A->B C Incubate (24-48 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for Assessing Cytotoxicity using the MTT Assay.

Hypothetical Data and Interpretation

The following tables present hypothetical data for this compound to illustrate the expected outcomes of the described protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Candida albicansATCC 9002816

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
HEK293 (Human Embryonic Kidney)> 100
HepG2 (Human Hepatocellular Carcinoma)85

Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a novel compound. It is calculated as the ratio of the IC50 in a mammalian cell line to the MIC against a target pathogen. A higher SI indicates greater selectivity for the microbe over host cells.

SI = IC50 / MIC

For S. aureus, the hypothetical SI would be >12.5, suggesting a favorable preliminary safety profile.

Putative Mechanism of Action

The mechanism of action of thiazole derivatives can vary.[2] Some are known to inhibit bacterial cell wall synthesis, while others may disrupt cell membranes or interfere with nucleic acid and protein synthesis.[2][5] Further studies, such as macromolecular synthesis assays or molecular docking, would be necessary to elucidate the specific mechanism of this compound.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the antimicrobial evaluation of this compound. The hypothetical data suggests that this compound may possess promising antimicrobial activity with a reasonable selectivity index. Future investigations should focus on:

  • Expanding the panel of microorganisms to include clinical isolates and drug-resistant strains.

  • Elucidating the mechanism of action.

  • In vivo efficacy and toxicity studies in animal models.

By following a systematic and rigorous experimental approach, the full therapeutic potential of this compound can be thoroughly investigated.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Molecules, 28(1), 336. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4966. Retrieved from [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). Frontiers in Microbiology, 9, 2898. Retrieved from [Link]

  • Biochemical evaluation of novel antibacterial compounds. (2023). International Journal of Advanced Biochemistry Research, 7(1), 01-07. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Microbiology, 13, 1045999. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Chemistry Proceedings, 12(1), 36. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031. Retrieved from [Link]

  • What are the most important / useful cell lines to test when checking the cytotoxicity of a novel antimicrobial compound?. (2016). ResearchGate. Retrieved from [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (2024). Journal of Drug Delivery and Therapeutics, 14(2), 1-10. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(16), 4966. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The integration of a thiazole heterocycle with a phenethylamine backbone creates a "privileged scaffold" capable of engaging multiple biological targets. The phenethylamine moiety is a classic pharmacophore for monoaminergic GPCRs (dopamine, serotonin, histamine receptors), while the thiazole ring acts as a robust bioisostere for phenyl rings or carboxylates, frequently enhancing metabolic stability and pi-stacking interactions.

This guide details two distinct synthetic strategies to access this chemical space, allowing researchers to generate libraries where either the thiazole 2-position or the ethylamine side chain is modified.

Key Applications
  • Neuropharmacology: H3 receptor antagonists, Dopamine D2 modulators.

  • Infectious Disease: Thiazole-based antimicrobial and antifungal agents.[1]

  • Oncology: CDK9 inhibitors and intercalating agents.

Retrosynthetic Analysis & Strategy

To maximize library diversity, we employ two complementary routes. The choice of route depends on which part of the molecule requires variation.

Route A: The Hantzsch "Thiazole Builder" (Preferred)
  • Best for: Varying the substituent at the thiazole 2-position (

    
    ).
    
  • Mechanism: Reaction of a protected

    
    -bromoacetyl phenethylamine with various thioamides.
    
  • Key Advantage: Late-stage heterocycle formation allows for rapid parallel synthesis of thiazole analogs.

Route B: The Henry "Tail Builder"
  • Best for: Varying the alkyl chain (

    
    -methylation) or the amine terminus.
    
  • Mechanism: Nitroaldol condensation of 4-(thiazol-2-yl)benzaldehyde followed by reduction.

  • Key Advantage: Allows modification of the aliphatic amine chain (e.g., to hinder metabolism).

Retrosynthesis Target Target: 2-(4-(Thiazol-2-yl)phenyl)ethanamine Disconnect1 Route A: Hantzsch Disconnect (Thiazole Formation) Target->Disconnect1 Retro Disconnect2 Route B: Henry Disconnect (Amine Formation) Target->Disconnect2 Retro PrecA1 Thioamide (R-CSNH2) Disconnect1->PrecA1 PrecA2 Alpha-Halo Ketone (Protected Phenethylamine) Disconnect1->PrecA2 PrecB1 4-(Thiazol-2-yl)benzaldehyde Disconnect2->PrecB1 PrecB2 Nitroalkane (R-NO2) Disconnect2->PrecB2

Figure 1: Retrosynthetic logic splitting the target into modular components for library generation.

Detailed Experimental Protocols

Method A: Hantzsch Thiazole Synthesis (Step-by-Step)

This protocol describes the synthesis of the parent compound where


. To generate analogs, substitute Thiourea  (Step 2) with alkyl/aryl-thioamides.
Step 1: Protection & Bromination

Objective: Create the


-bromoketone precursor without alkylating the amine.
  • Dissolve 4-acetylphenethylamine (10 mmol) in DCM (50 mL).

  • Add

    
     (1.1 equiv) and 
    
    
    
    (1.5 equiv). Stir at RT for 4h.
  • Wash with 1M HCl, brine, dry over

    
    , and concentrate to yield the N-Boc intermediate.
    
  • Redissolve the N-Boc ketone in

    
     (40 mL).
    
  • Add Bromine (

    
    , 1.0 equiv) dropwise at 0°C.
    
  • Stir for 1h, then neutralize with saturated

    
    .
    
  • Isolate: Extract with DCM, dry, and concentrate. Note:

    
    -bromoketones are lachrymators; handle in a fume hood.
    
Step 2: Cyclization (The Hantzsch Reaction)

Objective: Construct the thiazole ring.[2]

  • Reagent Prep: Dissolve the

    
    -bromo intermediate (5 mmol) in Ethanol (20 mL).
    
  • Addition: Add Thioamide (e.g., Thioformamide for unsubstituted, or Thioacetamide for 2-Me analog) (1.2 equiv).

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hex).

  • Workup: Cool to RT. The HBr salt of the thiazole often precipitates.

  • Filtration: Collect the solid. If no precipitate, evaporate EtOH, neutralize with

    
    , and extract with EtOAc.
    
Step 3: Deprotection & Salt Formation

Objective: Reveal the free amine for biological screening.

  • Dissolve the N-Boc thiazole in DCM (10 mL).

  • Add TFA (Trifluoroacetic acid) (2 mL) or 4M HCl in Dioxane. Stir 2h.

  • Evaporate volatiles completely.

  • Free Basing: Redissolve in minimal water, basify to pH 10 with 1M NaOH, extract into DCM.

  • Salt Formation: To the DCM solution, add Fumaric acid (1 equiv) dissolved in MeOH to precipitate the stable Fumarate Salt .

Yield Expectations:

Step Reaction Typical Yield Critical Parameter
1 Boc-Protection >90% Anhydrous conditions
2 Bromination 75-85% Control temp to avoid di-bromination
3 Hantzsch Cyclization 80-95% Reflux time; Stoichiometry

| 4 | Deprotection | >95% | Complete removal of acid excess |

Purification & Characterization Standards

Phenethylamines are notoriously difficult to purify on silica gel due to "tailing" caused by the interaction of the basic amine with acidic silanols.

Flash Chromatography Protocol
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: DCM : Methanol :

    
     (90 : 9 : 1).
    
    • Expert Tip: The addition of 1% Ammonium Hydroxide or 2% Triethylamine is mandatory to obtain sharp peaks.

  • Detection: UV (254 nm) and Dragendorff’s reagent (stains alkaloids/amines orange).

Analytical Validation (Acceptance Criteria)
  • HPLC Purity: >95% (Required for biological assays).

  • 1H NMR (DMSO-d6):

    • Thiazole protons:

      
       7.8–8.0 ppm (doublet pair).
      
    • Ethanamine tail:

      
       2.8–3.1 ppm (two triplets).
      
  • Mass Spec (ESI+): Observe

    
     peak.
    

Biological Screening Protocols

Once synthesized, the library proceeds to a tiered screening cascade.

Tier 1: Cytotoxicity & Safety (The "Gatekeeper")

Before specific target testing, ensure compounds are not non-specifically toxic.

  • Assay: MTT or CellTiter-Glo.

  • Cell Lines: HEK293 (Kidney) and HepG2 (Liver).

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Incubate 24h.

    • Treat with compounds (0.1

      
      M – 100 
      
      
      
      M) for 48h.
    • Pass Criteria:

      
       (unless developing anticancer agents).
      
Tier 2: Antimicrobial Screening (Thiazole-Specific)

Thiazoles are historically potent antimicrobials.

  • Method: Broth Microdilution (CLSI Standards).

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Readout: Minimum Inhibitory Concentration (MIC).

Tier 3: GPCR Functional Assay (Phenethylamine-Specific)
  • Target: Histamine H3 or Dopamine D2.

  • Method: cAMP accumulation assay (Gi-coupled).

  • Protocol:

    • Transfect CHO cells with human H3 receptor.

    • Stimulate with Forskolin (to raise cAMP).

    • Add Agonist (Histamine) + Test Compound.

    • Readout: If compound is an antagonist, cAMP levels remain high (it blocks the Gi-mediated drop in cAMP).

ScreeningCascade Compound Synthesized Analog Tier1 Tier 1: Toxicity (HEK293 MTT) Compound->Tier1 Tier1->Compound Fail (Toxic) Decision Decision Matrix Tier1->Decision IC50 > 50uM Tier2 Tier 2: Antimicrobial (MIC Assay) Tier3 Tier 3: GPCR Binding (cAMP/Radioligand) Decision->Tier2 Infectious Disease Path Decision->Tier3 Neuro Path

Figure 2: Screening decision tree. Compounds failing Tier 1 toxicity are discarded or redesigned.

References

  • Hantzsch Thiazole Synthesis: Organic Chemistry Portal. "Synthesis of Thiazoles." Link

  • Thiazole Biological Activity: Chhabria, M. T., et al. (2016). "Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance." Current Topics in Medicinal Chemistry. Link

  • Phenethylamine Purification: Mosnaim, A. D., et al. (1973). "Spectrophotometric method for quantification of 2-phenylethylamine." Analytical Biochemistry. Link

  • Henry Reaction for Phenethylamines: Organic Chemistry Portal. "Henry Reaction (Nitroaldol Reaction)."[3][4][5] Link

  • Anticancer Thiazoles: Luzina, O. A., et al. (2020). "Thiazole derivatives as CDK inhibitors." Molecules. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-(4-(Thiazol-2-yl)phenyl)ethanamine (CAS: 124534-88-9). It addresses the specific chemical liabilities of the thiazole-phenethylamine scaffold in solution and provides actionable protocols to maximize experimental reproducibility.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Scope: Solution-phase stability, degradation mechanisms, and rescue protocols.

Core Stability Analysis (The "Why")

Q: Why does my solution turn yellow/brown after 24 hours?

A: You are likely observing oxidative deamination or N-oxidation of the aliphatic amine tail.

While the thiazole ring is an aromatic heterocycle with relatively high stability (resistant to oxidative ring-opening under standard conditions), the ethylamine side chain is the kinetic weak point.

  • The Mechanism: In solution, the free primary amine (–NH₂) possesses a lone pair of electrons susceptible to radical attack by dissolved oxygen. This leads to the formation of hydroxylamines and imines, which polymerize into colored oligomers (yellow/brown).

  • The Catalyst: This process is accelerated by:

    • High pH (>8.0): Increases the concentration of the unprotonated (reactive) free base.

    • Light (UV/Vis): The conjugated phenyl-thiazole system acts as a chromophore, potentially generating singlet oxygen that attacks the amine.

    • Trace Metals: Iron or copper impurities in lower-grade solvents.

Q: What is the white precipitate forming in my "pure" DMSO stock?

A: This is likely an insoluble carbamate salt formed by CO₂ absorption.

Primary amines are nucleophilic.[1] If your stock solution is stored in a non-air-tight container, the amine reacts with atmospheric carbon dioxide to form carbamates.

Reaction:



Visualizing the Degradation Pathways

The following diagram outlines the critical failure points for this molecule in solution.

DegradationPathways Molecule This compound (Intact) FreeBase Free Base Form (Reactive Lone Pair) Molecule->FreeBase pH > 8.0 Protonated Protonated Salt (HCl) (Stabilized) Molecule->Protonated pH < 6.0 (Recommended) Oxidation Oxidative Deamination (Yellowing) FreeBase->Oxidation Dissolved O2 + Light Carbamate Carbamate Formation (Precipitate) FreeBase->Carbamate Atmospheric CO2 Protonated->Oxidation Resistant

Figure 1: Chemical degradation pathways. The primary amine is the liability; protonation blocks both oxidation and CO2 absorption.

Solvent & Storage Optimization (The "How")

Q: Which solvent system maximizes shelf-life?

A: Anhydrous DMSO (Dimethyl Sulfoxide) or acidified water are preferred, but each requires specific handling.

Solvent SystemStability RatingRisk FactorRecommendation
Anhydrous DMSO ⭐⭐⭐⭐⭐ (High)HygroscopicityBest for Stock. Store at -20°C. Use single-use aliquots to prevent water absorption.
Ethanol/Methanol ⭐⭐ (Low)Volatility & O2 solubilityAvoid for storage. Alcohols dissolve O2 well, accelerating amine oxidation.
Water (Neutral) ⭐ (Very Low)Solubility & pH driftAvoid. The free base is sparingly soluble; neutral pH allows oxidation.
0.1M HCl / Water ⭐⭐⭐⭐ (High)Hydrolysis (Low risk)Good for aqueous assays. Protonates the amine, locking it in a stable state.
Q: Can I store the compound in PBS (Phosphate Buffered Saline)?

A: Only for short-term use (<4 hours). PBS is typically pH 7.4. At this pH, a significant fraction of the amine exists as the free base (depending on the pKa, estimated ~9.5 for phenethylamines). Over time, this fraction will oxidize. Always acidify aqueous stocks to pH 4–6 if storing for >24 hours.

Troubleshooting & Rescue Protocols

Decision Tree: Diagnosing Solution Issues

Troubleshooting Start Observation: Solution Issue Color Color Change (Yellow/Brown) Start->Color Solid Precipitate/Turbidity Start->Solid CheckLCMS Run LC-MS Look for M+16 (N-Oxide) Color->CheckLCMS CheckSolvent Is solvent DMSO? Solid->CheckSolvent Action1 Irreversible Degradation. Discard and prepare fresh under Argon. CheckLCMS->Action1 WarmUp Warm to 37°C (DMSO freezes at 19°C) CheckSolvent->WarmUp Yes Acidify Add 1 eq. HCl (Test for Free Base) CheckSolvent->Acidify No (Aqueous)

Figure 2: Diagnostic workflow for solution anomalies.

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Use this protocol for generating master stocks for High-Throughput Screening (HTS) or long-term storage.

Materials:

  • Compound (HCl salt preferred).

  • Anhydrous DMSO (99.9%, <50 ppm water).

  • Argon or Nitrogen gas line.

  • Amber glass vials with PTFE-lined caps.

Steps:

  • Deoxygenate Solvent: Sparge the anhydrous DMSO with Argon for 10 minutes using a glass pipette. Note: This removes dissolved oxygen that initiates radical oxidation.

  • Weighing: Weigh the compound rapidly. If using the hygroscopic HCl salt, minimize air exposure.

  • Dissolution: Add the deoxygenated DMSO to the solid. Vortex until fully dissolved.

  • Aliquot: Immediately split the solution into single-use aliquots (e.g., 50 µL) in amber vials.

  • Blanket & Seal: Gently flow a stream of Argon over the liquid surface in the vial for 5 seconds to displace air, then cap immediately.

  • Storage: Store at -20°C or -80°C.

    • Validity: 6–12 months.

Protocol B: Converting Free Base to Stable HCl Salt

If you purchased the free base and it is degrading, convert it to the salt form immediately.

Steps:

  • Dissolve the free base amine in a minimal amount of Diethyl Ether or Dichloromethane (DCM).

  • Cool the solution on an ice bath (0°C).

  • Dropwise, add 2M HCl in Diethyl Ether (commercially available) or 1.25M HCl in Methanol.

  • A white precipitate (the HCl salt) should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Result: The resulting hydrochloride salt is significantly more resistant to oxidation and light.

References & Authority

  • Amine Oxidation Mechanisms:

    • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the radical mechanism of amine oxidation and N-oxide formation).

  • Thiazole Ring Stability:

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • DMSO Solvent Handling:

    • Gaylord Chemical. (2024).[3] Dimethyl Sulfoxide (DMSO) Health and Safety Information.

  • Phenethylamine Stability:

    • Noggle, F. T., et al. (1987). Liquid Chromatographic and Mass Spectrometric Analysis of N-Substituted Phenethylamines. Journal of Chromatographic Science. (Details the fragmentation and degradation profiles of phenethylamine derivatives).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Side reactions in the synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(4-(Thiazol-2-yl)phenyl)ethanamine Ticket ID: T-2024-TZ-PEA Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis of This compound , a structural scaffold critical in the development of β3-adrenergic receptor agonists (e.g., Mirabegron analogs). The synthesis typically bifurcates into two strategic routes:

  • Hantzsch Thiazole Synthesis: Constructing the thiazole ring on a pre-existing phenethylamine framework.

  • Side-Chain Reduction: Constructing the ethylamine chain via reduction of a nitro/nitrile group on a pre-existing phenylthiazole.

Both routes present distinct "kill-steps" where side reactions dominate. This guide provides root-cause analysis and mitigation protocols.

Module 1: The Hantzsch Protocol (Thiazole Construction)

Context: Reaction of 4-(2-aminoethyl)thiobenzamide with


-haloaldehydes (e.g., chloroacetaldehyde) or 

-haloketones.
Critical Issue 1: The "Black Tar" Scenario (N-Alkylation vs. Cyclization)

Symptom: The reaction mixture turns into an intractable dark sludge; LCMS shows multiple alkylated species but low thiazole conversion. Root Cause: Competitive Nucleophilicity. The target molecule contains a primary amine on the ethyl chain. In the Hantzsch reaction, the


-halocarbonyl is an aggressive electrophile. If the ethylamine is unprotected, it competes with the thioamide sulfur.
  • Main Reaction: Thioamide (S-attack)

    
     Thiazole.[1]
    
  • Side Reaction: Ethylamine (N-attack)

    
     N-alkylated linear byproducts 
    
    
    
    Polymerization.

Diagnostic Protocol:

  • Check LCMS for M+ [Starting Material + 24/26] (indicates alkylation without cyclization).

  • Check for disappearance of the characteristic thioamide stretch in IR (~1630 cm⁻¹) without the appearance of the thiazole C=N.

Corrective Action:

  • Mandatory Protection: You must protect the ethylamine nitrogen before the Hantzsch step.

    • Recommended: Boc-protection (tert-butoxycarbonyl). It is stable to the mild heat of the Hantzsch but labile enough for clean removal later.

    • Avoid: Cbz (Benzyl carbamate) if you plan to use hydrogenolysis later, as the thiazole sulfur may poison the Pd catalyst (see Module 2).

Critical Issue 2: Regio-Isomeric Scrambling

Symptom: Formation of 2-imino-2,3-dihydrothiazoles instead of the aromatic thiazole. Root Cause: Under strongly acidic conditions (often generated by the release of HX during cyclization), the reaction equilibrium shifts. The nitrogen of the thioamide can attack the ketone instead of the sulfur, or the intermediate can tautomerize unfavorably [1].

Protocol:

  • Buffer System: Add solid NaHCO₃ or use ethanol/water mixtures that buffer the HCl/HBr generated in situ.

  • Temperature Control: Maintain reflux. Kinetic control often favors the imine; thermodynamic control (heat) drives the elimination of water to form the aromatic thiazole.

Visualization: Hantzsch Side-Reaction Pathways

Hantzsch_Pathways cluster_fix Solution: Boc-Protection SM 4-(2-aminoethyl) thiobenzamide Target Target Thiazole (Cyclization) SM->Target S-Attack (Preferred) Side1 N-Alkylation (Amine Attack) SM->Side1 N-Attack (Unprotected Amine) Halo Chloroacetaldehyde Halo->Side1 Side2 Polymerization (Tars) Side1->Side2 Chain Growth Protection Boc-Protected Precursor

Caption: Fig 1. Competitive nucleophilic pathways in Hantzsch synthesis. Unprotected amines lead to irreversible N-alkylation.

Module 2: The Reduction Protocol (Chain Construction)

Context: Reducing 4-(thiazol-2-yl)-


-nitrostyrene or 4-(thiazol-2-yl)benzyl cyanide to the ethylamine.
Critical Issue 3: Catalyst Poisoning (The "Dead" Hydrogenation)

Symptom: Hydrogenation (H₂/Pd-C) stalls at <10% conversion even at high pressure (50 bar). Root Cause: Sulfur Poisoning. The thiazole ring contains a sulfur atom with lone pairs capable of strong coordination to transition metal surfaces (Pd, Pt), effectively blocking active sites [2].

Troubleshooting Table: Reductant Compatibility

MethodCompatibility with ThiazoleRisk ProfileRecommendation
H₂ / Pd-C 🔴 Critical Failure Catalyst poisoning; requires massive loading (>50 wt%).Avoid.
H₂ / Raney Ni 🟡 Conditional Sulfur poisons Ni, but Raney Ni is cheap enough to use in large excess (200-500 wt%).Viable for bulk, but messy.
LiAlH₄ (LAH) 🟢 High Works well, but safety concerns at scale.Good for small scale (<5g).
NaBH₄ / CuCl₂ 🟢 Excellent Homogeneous mechanism avoids surface poisoning.Preferred Method [3].
Critical Issue 4: Dimerization (Secondary Amine Formation)

Symptom: LCMS shows a peak at [2M - NH₃]. Root Cause: During reduction, the intermediate imine reacts with the newly formed primary amine. Solution:

  • Ammonia Saturation: If using hydrogenation (Raney Ni), perform the reaction in ammonia-saturated methanol. The excess NH₃ shifts the equilibrium towards the primary amine.

  • Acidic Media: Conduct the reduction in acetic acid or with added HCl (if using Zn/HCl reduction) to protonate the amine immediately, rendering it non-nucleophilic.

Visualization: Reduction Troubleshooting Logic

Reduction_Logic Start Start: Nitrostyrene/Nitrile Reduction Decision Method Selection Start->Decision PdC H2 / Pd-C Decision->PdC ChemRed NaBH4 / CuCl2 or LiAlH4 Decision->ChemRed Raney Raney Ni Decision->Raney Fail1 FAILURE: S-Poisoning PdC->Fail1 Success1 SUCCESS: Clean Reduction ChemRed->Success1 Check Check NH3 levels Raney->Check Dimer Side Reaction: Dimerization Check->Dimer Low NH3 Amine Target Amine Check->Amine Sat. NH3/MeOH

Caption: Fig 2. Decision matrix for reducing thiazole-containing precursors. Note the failure path for Pd/C.

FAQ: Frequently Asked Questions

Q1: Can I use the Henry reaction (Nitromethane + Benzaldehyde) to make the precursor? A: Yes, but be careful with the benzaldehyde stability . 4-(Thiazol-2-yl)benzaldehyde is stable, but the subsequent Henry condensation requires basic conditions (ammonium acetate/acetic acid or NaOH). Thiazoles are generally stable to base, but prolonged heating in strong base can induce ring opening. Use mild catalysts like ammonium acetate in nitromethane at reflux.

Q2: My final product is hygroscopic. How do I stabilize it? A: Phenethylamines often form hygroscopic hydrochloride salts.

  • Recommendation: Isolate as the Fumarate or Tartrate salt. These counter-ions often yield non-hygroscopic, crystalline solids suitable for long-term storage.

  • Avoid: Oxalate salts (toxicity issues in biological assays) or free bases (prone to oxidation/carbamate formation from air CO₂).

Q3: I see a +14 mass shift in my final LCMS. What is it? A: This is likely Methylation . If you used Methanol as a solvent during a high-temperature reduction or Hantzsch synthesis with trace acid, you might have formed a methyl ester (if carboxylates are present) or N-methylated the amine (rare without methyl iodide, but possible under reductive amination conditions if formaldehyde is generated from methanol oxidation). Ensure solvents are peroxide/aldehyde-free.

References

  • Bramley, S. E., et al. (1987).[2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Guo, B., & Otten, E. (2020). "Catalytic Conversion of Nitriles by Metal Pincer Complexes." University of Groningen. Link

  • BenchChem Technical Support.[3] (2025).[3][4] "Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2." Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Thiazole reactivity). Link

Sources

Technical Support Center: Overcoming Thiazole Solubility Challenges in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: THZ-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting poor solubility and assay interference of thiazole derivatives.

Introduction: The Thiazole Paradox

Welcome to the technical support hub. You are likely here because your thiazole-based lead compound—while showing excellent potency in silico—is failing in wet-lab assays.

The Root Cause: Thiazole rings are planar and aromatic.[1] They often exhibit "Brick Dust" properties: high melting points due to strong crystal lattice energy (π-π stacking) and moderate lipophilicity. In aqueous assay buffers, they do not just "not dissolve"; they form colloidal aggregates that sequester proteins, leading to false positives, or they precipitate out, leading to false negatives.

This guide provides a self-validating workflow to stabilize these compounds in enzymatic and cell-based assays.

Module 1: Diagnostic Phase (Is it Solubility or Aggregation?)

Before altering your assay, you must diagnose the physical state of your compound.

Q: How do I know if my compound is precipitating or forming promiscuous aggregates?

A: Visual inspection is insufficient. Thiazoles often form colloidal aggregates (100–1000 nm) that are invisible to the naked eye but scatter light and inhibit enzymes non-specifically.

Protocol: The Kinetic Solubility & Aggregation Check

Perform this dual-readout test before running your primary bioassay.

Materials:

  • Thiazole stock (10 mM in DMSO)

  • Assay Buffer (e.g., PBS or HEPES)

  • Nephelometer or Plate Reader (Absorbance at 650 nm)

  • Detergent: 0.01% Triton X-100 or Tween-20

Step-by-Step:

  • Prepare Dilutions: Dilute stock into Assay Buffer to final concentrations of 1, 10, 50, and 100 µM (keep DMSO constant, e.g., 1%).

  • Read Turbidity (650 nm): An increase in OD650 indicates macro-precipitation.

  • The Detergent Switch: If OD650 is clear, but enzyme inhibition is high, repeat the enzyme assay with 0.01% Tween-20 .

    • Result A: Inhibition persists with detergent

      
      Specific Binder. 
      
    • Result B: Inhibition disappears with detergent

      
      Aggregator (False Positive). 
      
Diagnostic Decision Tree

ThiazoleDiagnosis Start Compound Added to Buffer Turbidity Check OD650 (Turbidity) Start->Turbidity HighOD High OD650 (>0.05) Turbidity->HighOD Cloudy Clear Clear Solution Turbidity->Clear Clear Precip Diagnosis: Macroscopic Precipitation (Brick Dust) HighOD->Precip EnzymeTest Run Enzyme Assay Clear->EnzymeTest Inhib High Inhibition Observed EnzymeTest->Inhib AddDet Add 0.01% Tween-20 Inhib->AddDet LostAct Activity Lost AddDet->LostAct RetainAct Activity Retained AddDet->RetainAct Aggregator Diagnosis: Colloidal Aggregator (False Positive) LostAct->Aggregator TrueBinder Diagnosis: True Inhibitor RetainAct->TrueBinder

Caption: Workflow to distinguish between true solubility limits, colloidal aggregation, and specific binding.

Module 2: Solvent System Optimization

Q: DMSO is toxic to my cells at 1%. What are my alternatives?

A: Thiazoles are often "brick dust" molecules (high crystal energy). While DMSO is the standard, it can be cytotoxic (>0.5%) or inhibit enzymes (>1%). For thiazoles, Cyclodextrins are the superior alternative because they encapsulate the hydrophobic thiazole ring without exposing the cell/enzyme to high organic solvent loads [1].

Comparative Solvent Strategy
Solvent SystemMax Tolerated (Cell)Max Tolerated (Enzyme)MechanismBest For
DMSO 0.1% - 0.5%1% - 5%Cosolvent (miscible)Initial screening, robust cell lines.
Ethanol < 0.1%< 1%CosolventCompounds sensitive to DMSO oxidation.
HP-β-Cyclodextrin 0.5% - 2% > 5% Encapsulation (Host-Guest) Thiazoles, in vivo studies, sensitive primary cells.
Protocol: Cyclodextrin Complexation for Assays

Why this works: The hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) hosts the thiazole ring, while the hydrophilic exterior keeps it soluble in water [2].

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve thiazole in a minimal volume of acetone or methanol (volatile solvent).

  • Complexation: Add the thiazole solution dropwise to the stirring cyclodextrin solution.

  • Evaporation: Stir open to air (or use nitrogen stream) to evaporate the volatile solvent, leaving the drug encapsulated in the aqueous CD solution.

  • Use: This stock can now be diluted directly into assay media without precipitation shocks.

Module 3: Assay-Specific Troubleshooting

Q: My IC50 curves have steep slopes (Hill slope > 2.0). Is this real?

A: Likely not. Steep Hill slopes in thiazole assays are a hallmark of phase transition (precipitation) occurring mid-titration. As you increase concentration, you hit the solubility limit, and the compound crashes out, causing a sudden loss of signal that mimics potent inhibition [3].

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Steep IC50 Curve Compound precipitation at high concentrations.Restrict max concentration to solubility limit determined in Module 1.
Flat Curve (No max inhibition) Compound precipitating immediately upon dilution.Use "Intermediate Dilution": Dilute 100% DMSO stock

10% DMSO (buffer)

Final Assay Buffer.
High Background Signal Thiazole fluorescence interference.Many thiazoles are fluorescent. Measure background fluorescence of compound alone and subtract from assay signal.
Erratic Replicates "Hotspots" of undissolved compound.Switch to non-binding surface (NBS) plates to prevent plastic adsorption.
Mechanism of Cyclodextrin Solubilization[2]

CD_Mechanism Thiazole Thiazole (Hydrophobic) Complex Inclusion Complex Thiazole->Complex Encapsulation CD HP-β-CD (Host) CD->Complex Water Aqueous Buffer Complex->Water Soluble & Bioavailable

Caption: HP-β-CD encapsulates the hydrophobic thiazole, shielding it from aqueous repulsion while maintaining solubility.

Module 4: Chemical Modification (The "Fix")

Q: Can I modify the molecule to avoid these formulation headaches?

A: Yes. If you are in the lead optimization phase, the most robust solution is salt formation.

The Thiazole Nitrogen: The nitrogen in the thiazole ring is weakly basic (pKa ~2.5). It will not protonate at physiological pH (7.4). Therefore, forming a standard HCl salt often fails because the salt hydrolyzes back to the free base in the assay buffer [4].

Recommended Strategy:

  • Mesylate/Tosylate Salts: These counterions are larger and more lipophilic than chloride, often stabilizing the crystal lattice of the salt form better than HCl for weak bases.

  • Introduce a Solubilizing Tail: Add a morpholine or piperazine group via a flexible linker to the C2 or C4 position. This raises the pKa to ~8.0, allowing protonation and solubility at pH 7.4.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews.

  • Feng, B. Y., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library.[4][5][6][7][8] Nature Chemical Biology.

  • Serajuddin, A. T. (2007).[5] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 2-Phenylthiazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored for anticancer activity, the thiazole nucleus has emerged as a privileged structure, integral to numerous FDA-approved drugs. This guide provides a comparative analysis of the cytotoxic profiles of a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents. The data and methodologies presented herein are synthesized from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction: The Therapeutic Potential of the 2-Phenylthiazole Scaffold

The 2-phenylthiazole core represents a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1] In the context of oncology, this scaffold is of particular interest due to its presence in compounds that have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[2][3] The mechanism of action for many thiazole-containing compounds involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.[4][5][6][7] This guide will focus on a comparative analysis of a specific series of 2-phenylthiazole derivatives to elucidate the impact of substituent modifications on their cytotoxic potency.

Comparative Cytotoxicity Analysis

The cytotoxic effects of a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. A lower IC50 value indicates a more potent compound.

The following table summarizes the IC50 values for six derivatives (designated 4a-4f) against three human cancer cell lines: SKNMC (neuroblastoma), Hep-G2 (hepatocellular carcinoma), and MCF-7 (breast cancer).[2] Doxorubicin, a widely used chemotherapy agent, was used as a positive control.

CompoundSubstituent (R)SKNMC IC50 (µM)Hep-G2 IC50 (µM)MCF-7 IC50 (µM)
4a m-NO213.1 ± 1.0114.2 ± 0.23>25
4b o-NO215.3 ± 1.1216.1 ± 0.98>25
4c p-NO210.8 ± 0.08 12.3 ± 0.1620.3 ± 0.34
4d m-Cl14.2 ± 0.5411.6 ± 0.12 22.1 ± 1.07
4e o-Cl16.7 ± 1.2115.4 ± 0.76>25
4f p-Cl12.3 ± 0.6513.1 ± 0.4324.5 ± 0.98
Doxorubicin -0.9 ± 0.011.1 ± 0.031.3 ± 0.04

Data sourced from Mohammadi-Farani et al., 2014.[2]

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key structure-activity relationships can be inferred:

  • Influence of Nitro Group Position: Among the nitro-substituted derivatives (4a-4c), the position of the nitro group on the phenyl ring significantly impacted cytotoxicity. Compound 4c , with a para-nitro substituent, exhibited the highest potency against the SKNMC cell line (IC50 = 10.8 ± 0.08 µM).[2] This suggests that the electronic and steric properties conferred by the para-substitution are favorable for activity against this particular cell line.

  • Influence of Chloro Group Position: For the chloro-substituted derivatives (4d-4f), compound 4d with a meta-chloro group displayed the most potent activity against the Hep-G2 cell line (IC50 = 11.6 ± 0.12 µM).[2]

  • Cell Line Sensitivity: The MCF-7 breast cancer cell line was the most resistant to the tested compounds, with most derivatives showing IC50 values above 20 µM.[2] In contrast, the SKNMC and Hep-G2 cell lines were more susceptible.

  • Comparison to Doxorubicin: It is important to note that while these derivatives demonstrate cytotoxic activity, their potency is significantly lower than that of the standard chemotherapeutic agent, doxorubicin.[2] However, these compounds represent a valuable starting point for further optimization to enhance their anticancer efficacy.

Experimental Methodologies

To ensure scientific rigor and reproducibility, it is crucial to adhere to standardized experimental protocols. The following sections detail the methodologies for assessing the cytotoxicity of the 2-phenylthiazole derivatives.

Cell Culture and Maintenance

The human cancer cell lines SKNMC, Hep-G2, and MCF-7 should be obtained from a reputable cell bank. Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells should be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for evaluating cytotoxicity. The principle of the assay is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 8,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for a further 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate incubate1 24h Incubation (Cell Adhesion) start->incubate1 add_compounds Add Thiazole Derivatives (Serial Dilutions) incubate1->add_compounds incubate2 24-72h Incubation (Treatment) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 4h Incubation (Formazan Formation) add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso measure Measure Absorbance (570 nm) add_dmso->measure calculate Calculate IC50 Values measure->calculate Apoptosis_Pathway Thiazole Thiazole Derivative Cell Cancer Cell Thiazole->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified diagram of a potential apoptotic pathway induced by thiazole derivatives.

Conclusion and Future Directions

This guide has provided a comparative analysis of the cytotoxicity of a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, highlighting the importance of substituent patterns in determining their anticancer activity. The data indicates that while these compounds exhibit cytotoxicity against neuroblastoma and hepatocellular carcinoma cell lines, further structural modifications are necessary to enhance their potency and broaden their spectrum of activity, particularly against breast cancer cell lines. [2] Future research should focus on synthesizing new analogues with diverse electronic and steric properties to build a more comprehensive SAR profile. Additionally, in-depth mechanistic studies are warranted to fully elucidate the signaling pathways through which these compounds induce cell death. Such efforts will be instrumental in the rational design of novel 2-phenylthiazole-based anticancer agents with improved therapeutic potential.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., & Foroumadi, A. (2010). Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., Kashani, M. N., & Aliabadi, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 17(11), 884–889. [Link]

  • Jaitak, V., Kaur, K., & Sahil. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

  • Tarhan, H. N., Hosseinzadeh, L., Aliabadi, A., Gholamine, B., & Foroumadi, A. (2012). Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. Journal of Reports in Pharmaceutical Sciences, 1(1), 23-30. [Link]

  • OUCI. (n.d.). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Organic and Medicinal Chemistry International. [Link]

  • El-Sayed, N. A., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 707835. [Link]

  • Stasiak, A., et al. (2025). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules, 30(6), 1349. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]

  • Semantic Scholar. (2012). Cytotoxic and apoptogenic properties of 2-phenylthiazole-4-carboxamide derivatives in human carcinoma cell lines. [Link]

  • Gholivand, K., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 906-913. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7324. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 2023-2035. [Link]

  • Fassihi, A., et al. (2018). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Research in Pharmaceutical Sciences, 13(4), 335-346. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-phenyl benzothiazole derivatives as cytotoxic agents. [Link]

  • ResearchGate. (n.d.). Structure Activity Relationship. [Link]

  • Karcz, J., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4284. [Link]

  • Yurttaş, L., et al. (2016). Cytotoxic, Apoptotic and DNA Synthesis Inhibitory Effects of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 13(7), 543-550. [Link]

  • Le, H. T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15, 26860-26872. [Link]

  • Morak-Młodawska, B., et al. (2011). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. Medicinal Chemistry Research, 20(7), 964-972. [Link]

  • Liu, Y., et al. (2020). Structure-Activity Relationships and Potent Cytotoxic Activities of Terphenyllin Derivatives from a Small Compound Library. Chemistry & Biodiversity, 17(7), e2000207. [Link]

Sources

Comparative Guide: In-Vitro Activity of 2-(4-(Thiazol-2-yl)phenyl)ethanamine (TPE-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-(4-(Thiazol-2-yl)phenyl)ethanamine (referred to herein as TPE-2 ) against industry-standard pharmacological agents.

The analysis focuses on its primary pharmacophore class: Biaryl Phenethylamines . Structurally, TPE-2 combines a phenethylamine core (characteristic of monoaminergic neurotransmitters) with a thiazole moiety at the para-position. This structural motif is highly relevant in two distinct therapeutic areas: Neuropharmacology (specifically MAO-B inhibition) and Epigenetics (LSD1 inhibition).

Executive Summary

Product Identity: this compound (TPE-2) Chemical Class: Thiazolyl-phenethylamine / Biaryl amine. Primary Mechanism: Monoamine Oxidase B (MAO-B) Inhibition & Lysine-Specific Demethylase 1 (LSD1) antagonism. Secondary Mechanism: Antimicrobial activity (via CYP51/Gyrase interference, characteristic of the thiazole ring).

Comparison Verdict: TPE-2 acts as a reversible, competitive inhibitor with higher selectivity for MAO-B over MAO-A compared to non-selective standards like Tranylcypromine, but lower potency than covalent inhibitors like Selegiline. Its unique thiazole tail provides a secondary antifungal profile absent in standard neuro-drugs.

Structural & Mechanistic Logic

To understand the experimental data, we must first establish the causality of TPE-2's activity.

  • The Phenethylamine Core: Mimics natural substrates (dopamine, phenylethylamine), allowing entry into the catalytic site of amine oxidases.

  • The Thiazole Ring (Para-substitution): Acts as a steric anchor. In MAO-B, the "entrance cavity" is hydrophobic. The thiazole ring occupies this space more effectively than a simple phenyl group, enhancing binding affinity and isoform selectivity (MAO-B > MAO-A).

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway interference of TPE-2 in dopaminergic signaling and chromatin remodeling.

TPE_Pathway TPE TPE-2 (Thiazolyl-Phenethylamine) MAOB MAO-B Enzyme (Outer Mitochondrial Membrane) TPE->MAOB Competitive Inhibition (Ki ~120 nM) LSD1 LSD1/CoREST Complex (Nucleus) TPE->LSD1 Allosteric/Competitive Binding Dopamine Dopamine (Cytosolic) TPE->Dopamine Preserves Levels ROS H2O2 + Aldehydes (Oxidative Stress) TPE->ROS Reduces Production GeneExp Neuroprotective Gene Expression TPE->GeneExp Restores Transcriptional Activation MAOB->Dopamine Degrades MAOB->ROS Generates H3K4 Histone H3K4me1/2 (Chromatin) LSD1->H3K4 Demethylates

Caption: TPE-2 exerts dual inhibitory effects on mitochondrial MAO-B (preserving dopamine) and nuclear LSD1 (modulating gene expression).

Comparative Efficacy Data

The following data aggregates in-vitro profiling results comparing TPE-2 against Selegiline (MAO-B Standard), Tranylcypromine (LSD1/MAO Standard), and Fluconazole (Antifungal Control).

Table 1: Enzymatic Inhibition Profile (IC50 Values)
Target EnzymeTPE-2 (Test Compound)Selegiline (Standard A)Tranylcypromine (Standard B)Interpretation
hMAO-B 0.12 µM 0.02 µM14.0 µMLess potent than Selegiline but significantly more potent than Tranylcypromine.
hMAO-A > 50.0 µM > 10.0 µM8.0 µMSuperior Selectivity. TPE-2 avoids the "cheese effect" (hypertensive crisis) associated with MAO-A inhibition.
LSD1 2.4 µM > 100 µM1.8 µMModerate LSD1 activity; comparable to Tranylcypromine but without the irreversible covalent binding.
CYP51 (Fungal) 15.6 µM N/AN/AWeak antifungal activity compared to Fluconazole (0.03 µM), but present due to thiazole moiety.
Table 2: Cytotoxicity & Permeability (ADME-Tox)
ParameterTPE-2Doxorubicin (Tox Control)Clinical Relevance
SH-SY5Y Viability > 100 µM (Non-toxic)0.5 µM (Toxic)Safe for neuronal cell lines at therapeutic doses.
HepG2 Toxicity CC50 = 85 µMCC50 = 1.2 µMLow hepatotoxicity risk in vitro.
BBB Permeability High (

cm/s)
LowThe lipophilic thiazole ring facilitates Blood-Brain Barrier crossing.

Detailed Experimental Protocols

To replicate these findings, follow these self-validating protocols. These workflows are designed to minimize false positives caused by compound fluorescence (common in thiazoles).

Experiment A: MAO-B Inhibition Assay (Amplex Red Method)

Rationale: This fluorometric assay detects H₂O₂ generation. Since thiazoles can autofluoresce, a "Compound Only" control is critical.

  • Reagent Prep:

    • Substrate: Tyramine (200 µM final).

    • Enzyme: Recombinant human MAO-B (1 U/mL).

    • Detection: Amplex Red (50 µM) + HRP (1 U/mL).

  • Incubation:

    • Incubate TPE-2 (serial dilutions 0.001–100 µM) with MAO-B in Phosphate Buffer (pH 7.4) for 15 mins at 37°C.

  • Initiation:

    • Add Tyramine/Amplex Red/HRP mix.

  • Measurement:

    • Read Fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.

  • Validation Check:

    • If TPE-2 background fluorescence > 10% of Max Signal → Switch to Mass Spectrometry based assay (measuring Tyramine depletion).

Experiment B: Antimicrobial Susceptibility (Broth Microdilution)

Rationale: To verify the secondary activity attributed to the thiazole ring.

  • Inoculum: Prepare Candida albicans (ATCC 90028) at

    
     CFU/mL in RPMI 1640 medium.
    
  • Dosing: Dispense TPE-2 (0.5 – 64 µg/mL) into 96-well plates. Include Fluconazole as positive control.

  • Incubation: 35°C for 24 hours.

  • Readout: Visual score of turbidity (MIC endpoint).

  • Validation: MIC is defined as the lowest concentration inhibiting 80% of growth compared to growth control.

Workflow Visualization

The following diagram outlines the decision tree for evaluating TPE-2's "Hit-to-Lead" progression based on the in-vitro data.

Workflow Start Compound TPE-2 Synthesis Screen1 Primary Screen: MAO-B vs MAO-A Start->Screen1 Decision1 Selectivity > 100x? Screen1->Decision1 Screen2 Secondary Screen: LSD1 Inhibition Decision1->Screen2 Yes Probe Chemical Probe: Dual Inhibitor Decision1->Probe No (Mixed Activity) Tox ADME/Tox: HepG2 & SH-SY5Y Screen2->Tox Lead Lead Candidate: Neurodegenerative Tox->Lead Low Toxicity Tox->Probe High Toxicity

Caption: Evaluation pipeline for TPE-2, prioritizing selectivity and toxicity profiles to determine therapeutic potential.

References

  • MAO-B Inhibition & Structure

    • Title: "Design, synthesis and biological evaluation of novel thiazole derivatives as potent and selective monoamine oxidase B inhibitors."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the role of the thiazole ring in enhancing MAO-B selectivity over MAO-A.
  • LSD1/MAO Dual Activity

    • Title: "Biaryl-based lysine specific demethylase 1 (LSD1) inhibitors: A review."
    • Source:Future Medicinal Chemistry.
    • Context: Validates the phenethylamine/biaryl scaffold as a privileged structure for epigenetic modul
  • Thiazole Antimicrobial Properties

    • Title: "Thiazole scaffolds as anticancer and antimicrobial agents: recent advances in medicinal chemistry."[1][2][3][4]

    • Source:Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Context: Provides the baseline for comparing TPE-2's secondary antimicrobial activity against standards like Ciprofloxacin.
  • Compound Data Source

    • Title: "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride | CID 16192921"[5]

    • Source:PubChem.
    • Context: Verification of chemical structure and physical properties.[4][5][6]

Sources

Comparative Efficacy of Thiazole-Based CDK Inhibitors: Aminothiazoles vs. Thiazole-Pyrimidine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Different Thiazole-Based CDK Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary

The thiazole scaffold remains a cornerstone in kinase inhibitor design due to its ability to function as a potent ATP-mimetic hinge binder. While early-generation aminothiazoles like SNS-032 established the viability of targeting transcriptional CDKs (CDK7/9), they often suffer from narrow therapeutic indices due to off-target inhibition of cell-cycle CDKs (CDK1/2).

This guide compares the efficacy and selectivity profiles of First-Generation Aminothiazoles (SNS-032) against Next-Generation Thiazole-Pyrimidine Hybrids . We analyze experimental data to demonstrate how structural hybridization enhances selectivity for CDK9, a critical target in acute myeloid leukemia (AML) and solid tumors driven by MYC amplification.

Structural Basis of Efficacy

The efficacy of thiazole-based inhibitors stems from the nitrogen and sulfur atoms in the thiazole ring, which facilitate hydrogen bonding with the kinase hinge region.

  • Aminothiazoles (SNS-032): The thiazole ring acts as the core scaffold.[1][2] The C2-amino group forms a critical H-bond with the hinge residue (e.g., Cys106 in CDK9), while the C4/C5 substituents extend into the ribose-binding pocket.

  • Thiazole-Pyrimidines (Next-Gen): These fuse a thiazole moiety with a pyrimidine ring. This "bi-heteroaryl" approach allows for an additional vector of interaction, often engaging the "gatekeeper" residue (Phe103 in CDK9) more distinctly than the single-ring thiazole, improving isoform selectivity.

Diagram: CDK9 Signaling & Inhibition Mechanism

The following diagram illustrates the critical role of CDK9/Cyclin T (P-TEFb) in transcription elongation and how thiazole inhibitors block this process.

CDK9_Pathway GrowthFactor Oncogenic Signaling (MYC/NF-kB) P_TEFb P-TEFb Complex (CDK9 + Cyclin T) GrowthFactor->P_TEFb Activates RNAPII RNA Polymerase II (CTD Ser2) P_TEFb->RNAPII Phosphorylates Ser2 Inhibitor Thiazole Inhibitor (ATP-Competitive) Inhibitor->P_TEFb Blocks ATP Binding Elongation Transcriptional Elongation (MCL1, XIAP mRNA) RNAPII->Elongation Promotes Apoptosis Apoptosis (Cancer Cell Death) Elongation->Apoptosis Suppression of Survival Genes

Figure 1: Mechanism of Action.[1][2][3][4][5][6] Thiazole inhibitors competitively bind the CDK9 ATP pocket, preventing RNAPII CTD phosphorylation and downregulating short-half-life anti-apoptotic proteins like MCL1.

Comparative Analysis: SNS-032 vs. Thiazole-Pyrimidine Hybrids

The following data contrasts the clinical benchmark SNS-032 with a representative Thiazole-Pyrimidine (Compound 12u) derived from recent structure-activity relationship (SAR) studies (e.g., Wang et al., J. Med. Chem).[3][4][6][7][8][9]

Table 1: Kinase Selectivity Profile (IC50 in nM)
Target KinaseSNS-032 (Benchmark)Thiazole-Pyrimidine (Comp 12u)Biological Implication
CDK9 (Tx) 4 nM 7 nM Both are highly potent transcriptional inhibitors.
CDK2 (Cell Cycle) 38 nM 568 nM Key Differentiator. SNS-032 hits CDK2, causing gut toxicity. Hybrid is >80x selective.
CDK7 (Tx) 62 nM>1000 nMSNS-032 is a pan-transcriptional inhibitor; Hybrid is CDK9 specific.
CDK1 (Cell Cycle) 480 nM94 nMHybrids may retain some CDK1 activity depending on substitution.
Selectivity (CDK9/CDK2) ~10-fold~81-fold Higher ratio indicates wider therapeutic window.

Data Sources: Synthesized from Tocris/Selleckchem datasheets for SNS-032 and J. Med. Chem (2012/2019) SAR studies for thiazole-pyrimidines.

Interpretation
  • Potency: Both classes achieve single-digit nanomolar potency against CDK9.

  • Selectivity: The Thiazole-Pyrimidine scaffold solves the "CDK2 problem." Inhibiting CDK2 is often redundant in cancer cells (due to compensation by CDK1) but is toxic to normal tissues. The hybrid scaffold leverages the subtle differences in the ATP cleft (specifically the gatekeeper residue) to spare CDK2.

Experimental Validation Protocols

To validate these efficacy profiles in your own lab, use the following self-validating workflows.

Protocol A: Biochemical Potency (ADP-Glo Kinase Assay)

Rationale: Radiometric assays (


P-ATP) are gold-standard but low throughput. The ADP-Glo assay is robust, homogeneous, and ideal for measuring IC50s of ATP-competitive inhibitors.

Reagents:

  • Recombinant CDK9/Cyclin T1 and CDK2/Cyclin A (SignalChem/Promega).

  • ADP-Glo™ Kinase Assay Kit (Promega).[5][7][10]

  • Substrate: PDK1tide (for CDK9) or Histone H1 (for CDK2).

Workflow:

  • Enzyme Prep: Dilute CDK9/CycT1 to 2 ng/µL in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA).

  • Compound Addition: Add 1 µL of inhibitor (serially diluted in DMSO) to 384-well white plates.

  • Reaction Initiation: Add 2 µL Enzyme + 2 µL Substrate/ATP Mix (ATP concentration must be at

    
    , typically 10-50 µM).
    
  • Incubation: Incubate at 25°C for 60 minutes . Critical: Do not incubate at 37°C as some kinase complexes degrade, altering kinetics.

  • ADP Detection: Add 5 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Conversion: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[5] Incubate 30 min.

  • Read: Measure Luminescence.

Diagram: Screening Workflow

Assay_Workflow Step1 Enzyme + Inhibitor (Equilibration 15 min) Step2 Add ATP/Substrate (Start Reaction) Step1->Step2 Step3 Incubate (60 min @ 25°C) Step2->Step3 Step4 ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 Detection Reagent (ADP->ATP->Light) Step4->Step5 Result Luminescence (IC50 Calculation) Step5->Result

Figure 2: ADP-Glo Assay Workflow. A homogeneous, two-step bioluminescent assay to quantify kinase inhibition.

Protocol B: Cellular Target Engagement (Western Blot)

Rationale: Biochemical potency does not guarantee cellular permeability. You must verify that the inhibitor crosses the membrane and hits the target (CDK9) by monitoring the phosphorylation status of its downstream substrate (RNAPII CTD).

  • Cell Line: MV-4-11 (AML) or HCT-116 (Solid Tumor).

  • Treatment: Treat cells with inhibitor (10, 100, 1000 nM) for 6 hours . Note: CDK9 inhibition leads to rapid apoptosis; longer timepoints (>12h) may confound results with general cell death markers.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Detection:

    • Primary Antibody: Anti-Pol II CTD pSer2 (Specific CDK9 marker).

    • Control Antibody: Anti-Pol II CTD pSer5 (CDK7 marker - use to verify selectivity).

    • Loading Control: GAPDH.

  • Success Criteria: A potent CDK9-selective thiazole should abolish pSer2 signal at <100 nM while leaving pSer5 relatively intact (unlike SNS-032 which reduces both).

Conclusion & Recommendation

For researchers developing CDK inhibitors:

  • Use SNS-032 as a positive control for assay validation and broad-spectrum CDK inhibition. Its "dirty" profile guarantees a signal in almost any CDK-dependent assay.

  • Pursue Thiazole-Pyrimidine scaffolds for lead optimization . The structural data confirms that fusing the thiazole to a pyrimidine core significantly widens the therapeutic index by decoupling CDK9 efficacy from CDK2-mediated toxicity.

References
  • Wang, S., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry.[4][11] [Link]

  • Shao, H., et al. (2013). Structure-Activity Relationship of Thiazole-Based CDK Inhibitors. (Referenced via general SAR context in J. Med. Chem). [Link]

Sources

Comparative Analysis of Thiazole and Oxazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of oxygen (oxazole) with sulfur (thiazole) is a strategic modification used to alter potency, selectivity, and pharmacokinetic profiles.[1][2][3] While both scaffolds are privileged structures found in FDA-approved drugs (e.g., Ritonavir contains thiazole; Cabozantinib contains oxazole-related moieties), they exhibit distinct behaviors in biological assays.

This guide provides a technical comparison of these derivatives, focusing on their performance in antiproliferative and antimicrobial assays. It highlights the causality between their physicochemical properties and assay outcomes, offering validated protocols to minimize experimental artifacts.

Physicochemical & Mechanistic Foundations

The divergence in biological activity between thiazole and oxazole derivatives stems fundamentally from the "Chalcogen Effect"—the differences in atomic radius, electronegativity, and lipophilicity between Sulfur and Oxygen.

Table 1: Comparative Physicochemical Properties
FeatureOxazole Derivative (O-containing)Thiazole Derivative (S-containing)Biological Implication
Electronegativity High (3.44)Low (2.58)Oxazoles are better H-bond acceptors; Thiazoles are weaker bases.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 log units)Thiazoles penetrate cell membranes more effectively but have lower aqueous solubility.
Atomic Radius Small (60 pm)Large (100 pm)Thiazoles can occupy larger hydrophobic pockets; Sulfur can engage in Sulfur-Arene (

) interactions
.
Metabolic Stability Moderate (Ring opening liability)High (Susceptible to S-oxidation)Thiazoles generally offer superior metabolic half-life (

) in microsomal stability assays.
Mechanistic Insight: The Sulfur- Interaction

In kinase inhibitors, thiazoles often outperform oxazoles not just due to lipophilicity, but because the sulfur atom can interact with aromatic residues (phenylalanine, tyrosine) in the ATP-binding pocket via orbital overlap. This interaction is absent in oxazoles, potentially leading to a 10-fold difference in IC


 values for otherwise identical analogs [1].

Comparative Biological Performance[3]

Anticancer Activity (Cytotoxicity)

Thiazole derivatives frequently exhibit lower IC


 values (higher potency) in cytotoxicity assays against solid tumor lines (e.g., MCF-7, HepG2). This is attributed to their ability to bind tubulin or kinases more tightly. However, oxazoles often show better selectivity profiles due to specific H-bond constraints.

Table 2: Representative Potency Ranges (IC


 in 

M)
Data synthesized from comparative SAR studies [2, 3].
Target Cell LineCompound ClassPotency Range (

M)
Notes
MCF-7 (Breast) Thiazole-Hybrids0.05 – 2.5High potency often linked to tubulin polymerization inhibition.
Oxazole-Hybrids1.2 – 15.0Lower potency; often requires specific side-chain optimization.
HepG2 (Liver) Thiazole-Hybrids0.8 – 5.0Caution: Thiazoles may show false toxicity due to CYP inhibition in liver cells.
Oxazole-Hybrids3.9 – 12.0Generally less cytotoxic to hepatocytes; better safety profile.
A549 (Lung) Thiazole-Hybrids0.1 – 3.0Superior membrane permeability enhances intracellular target engagement.
Antimicrobial Activity

In antimicrobial assays (MIC), thiazoles are historically dominant (e.g., sulfathiazole). The sulfur atom improves penetration through the bacterial cell wall, particularly in Gram-negative strains. Oxazoles are effective but often require higher concentrations or specific peptide-mimetic structures (e.g., streptogramins) to achieve comparable efficacy [4].

Experimental Protocols

As a Senior Scientist, I emphasize that solubility is the primary source of error when comparing these scaffolds. Thiazoles precipitate in aqueous media faster than oxazoles, leading to "false negatives" in enzyme assays (compound falls out of solution) or "false positives" in cell assays (crystals kill cells mechanically).

Protocol A: Optimized MTT Cytotoxicity Assay

Designed to mitigate thiazole precipitation artifacts.

Reagents:

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[4]

  • Solubilization Buffer: DMSO or acidified isopropanol (0.04 N HCl in isopropanol).

  • Test Compounds: Thiazole/Oxazole derivatives (10 mM stocks in 100% DMSO).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Compound Addition (Critical Step):

    • Standard: Dilute stock in media.[5][6]

    • Thiazole Modification: Perform intermediate dilution in DMSO first, then spike into media to keep final DMSO < 0.5%. Vortex immediately.

    • Check: Inspect wells under microscope for crystal formation immediately after addition. If crystals are visible, the IC

      
       is invalid.
      
  • Incubation: 48–72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L MTT reagent.[7] Incubate 3–4 hours.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO.
    
    • Why DMSO? Acidified isopropanol is common, but DMSO is superior for dissolving the highly lipophilic formazan crystals formed by thiazole-treated cells.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Kinase Inhibition Screen (FRET-based)

Designed to identify false positives caused by aggregation.

Rationale: Thiazoles are prone to forming colloidal aggregates that sequester enzymes, looking like inhibition. Control: Include a detergent (0.01% Triton X-100) in the assay buffer. If inhibition disappears with detergent, the compound is a "promiscuous aggregator," not a true inhibitor.

Mechanistic Visualization

Diagram 1: SAR Decision Matrix (Oxazole vs. Thiazole)

This logic flow guides the medicinal chemist on when to switch scaffolds based on assay data.

SAR_Decision_Tree Start Lead Compound Optimization Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Solubility Is Solubility/Metabolism Poor? Check_Potency->Check_Solubility Yes Switch_S Switch Oxazole to Thiazole (Increase Lipophilicity & Binding) Check_Potency->Switch_S No (Need stronger binding) Check_Solubility->Switch_S No (Need better permeability) Switch_O Switch Thiazole to Oxazole (Improve Solubility & H-Bonding) Check_Solubility->Switch_O Yes (Too lipophilic) Result_S Expect: Lower IC50 Risk: CYP Inhibition Switch_S->Result_S Result_O Expect: Better Solubility Risk: Metabolic Instability Switch_O->Result_O

Caption: Decision framework for bioisosteric replacement. Switching to thiazole enhances potency via lipophilicity; switching to oxazole improves solubility.

Diagram 2: MTT Assay Workflow with Thiazole Checkpoints

This workflow highlights the specific modifications required for lipophilic thiazole derivatives.

MTT_Workflow Step1 Cell Seeding (24h Incubation) Step2 Compound Prep (DMSO Stock) Step1->Step2 Critical CRITICAL CHECK: Microscopic Inspection for Precipitates Step2->Critical Add Thiazole Critical->Step2 Crystals Found (Re-optimize Solvent) Step3 Incubation (48-72h) Critical->Step3 No Crystals Step4 MTT Reduction (Mitochondrial Activity) Step3->Step4 Step5 Solubilization (Use DMSO) Step4->Step5 Step6 Data Analysis (Abs 570nm) Step5->Step6

Caption: Optimized MTT workflow. The red hexagon indicates the mandatory solubility check required for thiazole derivatives to prevent false toxicity data.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • BenchChem. (2025).[3][6] A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. BenchChem Guides. Link

  • Gomez, J., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review. Biomedicine & Pharmacotherapy.[8] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Abcam. (n.d.). MTT Assay Protocol and Troubleshooting. Abcam Protocols. Link

Sources

Benchmarking 2-(4-(Thiazol-2-yl)phenyl)ethanamine against known kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Benchmarking Guide: 2-(4-(Thiazol-2-yl)phenyl)ethanamine vs. Established Kinase Inhibitors

Executive Summary & Structural Rationale

This guide outlines the technical framework for benchmarking This compound (CAS: 124534-88-9), hereafter referred to as TPE-Amine .

While often categorized as a chemical building block, the TPE-Amine motif represents a privileged pharmacophore in kinase inhibitor discovery. Its structural architecture—a phenyl ring bridging a thiazole moiety and a flexible ethylamine tail—mimics the hinge-binding and solvent-front interactions found in several FDA-approved inhibitors.

Why Benchmark TPE-Amine? Unlike fully elaborated drugs (MW >450 Da), TPE-Amine (MW ~204 Da) functions as a high-value Fragment-Based Drug Discovery (FBDD) candidate. Benchmarking it requires assessing its Ligand Efficiency (LE) rather than just raw potency (


).

Primary Target Classes:

  • Aurora Kinases (A/B): Thiazole-phenyl-amine motifs are critical for mitotic regulation.

  • Cyclin-Dependent Kinases (CDK2/9): The thiazole nitrogen often acts as the hydrogen bond acceptor in the hinge region.

Comparative Landscape: The Standards

To objectively evaluate TPE-Amine, it must be benchmarked against agents that utilize similar binding modes or target similar pathways.

FeatureTPE-Amine (The Candidate) Dasatinib (Structural Benchmark) Palbociclib (Functional Benchmark) Staurosporine (Control)
Role FBDD Scaffold / WarheadMulti-kinase Inhibitor (Src/Abl)Selective CDK4/6 InhibitorPan-kinase Inhibitor
Key Motif Thiazole-Phenyl-EthylamineThiazole -AminopyrimidinePyridopyrimidineIndolocarbazole
Binding Mode Type I (ATP Competitive)Type I (Active Conformation)Type I (Hinge Binder)Type I (ATP Competitive)
Metric Ligand Efficiency (LE)Potency (

< 1 nM)
Selectivity RatioBroad Spectrum Activity
Use Case Library generation, Linker explorationStructural comparison for thiazole bindingPathway validation (G1/S arrest)Assay validation (Positive control)

Scientific Mechanism: The CDK/Aurora Axis

The TPE-Amine scaffold targets the ATP-binding pocket of serine/threonine kinases. The thiazole ring is hypothesized to interact with the hinge region (residues connecting N- and C-lobes), while the ethylamine tail extends towards the ribose binding pocket or solvent front, offering vectors for optimization.

Pathway Visualization (Graphviz): The following diagram illustrates the downstream effects of inhibiting the CDK/Aurora axis, which TPE-Amine derivatives are designed to disrupt.

KinasePathway cluster_Target Target Kinases Inhibitor TPE-Amine (Scaffold) CDK CDK2 / CDK9 Inhibitor->CDK Competes with ATP Aurora Aurora Kinase A/B Inhibitor->Aurora Competes with ATP ATP ATP ATP->CDK Native Ligand Substrate1 Rb Protein (Retinoblastoma) CDK->Substrate1 Phosphorylation (Blocked) Substrate2 Histone H3 Aurora->Substrate2 Phosphorylation (Blocked) Effect1 G1/S Transition Block Substrate1->Effect1 Inhibition leads to Effect2 Mitotic Arrest (Polyploidy) Substrate2->Effect2 Inhibition leads to Apoptosis Apoptosis (Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Caption: Mechanism of Action. TPE-Amine competes with ATP at the hinge region of CDK/Aurora kinases, preventing phosphorylation of Rb and Histone H3, leading to cell cycle arrest and apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols include internal validation steps.

Experiment A: Biochemical Kinase Profiling (LanthaScreen™ TR-FRET)

Objective: Determine the binding affinity (


 or 

) of TPE-Amine against a panel of kinases (CDK2, CDK9, Aurora A).

Protocol Steps:

  • Compound Prep: Dissolve TPE-Amine (HCl salt) in 100% DMSO to 10 mM. Serial dilute (1:3) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Validation: Final DMSO concentration must be <1% to prevent enzyme denaturation.

  • Reaction Assembly: In a 384-well plate, combine:

    • 5 µL Kinase/Antibody mixture (Eu-anti-GST antibody + GST-Kinase).

    • 5 µL Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).

    • 5 µL TPE-Amine dilution series.

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Measure TR-FRET signal (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Benchmarking: Run Staurosporine in parallel as a positive control.

    • Acceptance Criteria: Staurosporine

      
       must fall within 2-fold of historical literature values (e.g., ~1-5 nM for Aurora A).
      
Experiment B: Cellular Target Engagement (NanoBRET™)

Objective: Verify TPE-Amine penetrates the cell membrane and binds the kinase in a live environment (critical for the ethylamine tail's permeability assessment).

Protocol Steps:

  • Transfection: Transfect HEK293T cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

  • Treatment: Add NanoBRET™ Tracer (cell-permeable probe) + TPE-Amine at varying concentrations.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Readout: Add substrate and measure BRET ratio (Acceptor/Donor).

  • Analysis: A decrease in BRET signal indicates TPE-Amine has displaced the tracer.

Experiment C: Ligand Efficiency (LE) Calculation

Since TPE-Amine is a fragment, comparing raw


 with Dasatinib is unfair. You must calculate LE to prove its "quality" per atom.


  • TPE-Amine (HAC ~14): If

    
     (
    
    
    
    ), then
    
    
    .
  • Dasatinib (HAC ~35): If

    
     (
    
    
    
    ), then
    
    
    .
  • Interpretation: A higher LE (>0.3) indicates TPE-Amine is a highly efficient binder and an excellent starting point for optimization.

Benchmarking Workflow

Use this decision tree to structure your evaluation.

Workflow Start Start: TPE-Amine (10mM DMSO Stock) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Biochem Biochemical Screen (10 µM Single Point) Solubility->Biochem Decision1 >50% Inhibition? Biochem->Decision1 DoseResponse IC50 Determination (10-point curve) Decision1->DoseResponse Yes Discard Discard / Modify Tail Decision1->Discard No CellAssay Cell Viability (HCT-116 / HeLa) DoseResponse->CellAssay

Caption: Step-wise benchmarking workflow. Compounds failing the solubility check or single-point inhibition threshold (>50% at 10µM) should be discarded or structurally modified.

References

  • Shao, H., et al. "Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors." Journal of Medicinal Chemistry, 2025.[1] Link

  • Wang, S., et al. "Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors." Journal of Medicinal Chemistry, 2010. Link

  • Hole, A. J., et al. "Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities." Journal of Medicinal Chemistry, 2013. Link

  • PubChem Compound Summary. "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride."[2] National Center for Biotechnology Information. Link

  • LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific Protocols. Link

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.